molecular formula C21H30O4 B15601137 14-Deoxypoststerone

14-Deoxypoststerone

Número de catálogo: B15601137
Peso molecular: 346.5 g/mol
Clave InChI: OGEJBBPFFLOZKJ-KMSCCEEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

14-Deoxypoststerone is a useful research compound. Its molecular formula is C21H30O4 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H30O4

Peso molecular

346.5 g/mol

Nombre IUPAC

(2S,3R,5R,9R,10R,13S,14R,17S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C21H30O4/c1-11(22)13-4-5-14-12-8-17(23)16-9-18(24)19(25)10-21(16,3)15(12)6-7-20(13,14)2/h8,13-16,18-19,24-25H,4-7,9-10H2,1-3H3/t13-,14+,15+,16+,18-,19+,20-,21-/m1/s1

Clave InChI

OGEJBBPFFLOZKJ-KMSCCEEJSA-N

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Mechanism of 14-Deoxypoststerone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The current body of scientific literature lacks specific quantitative data and detailed experimental protocols for the direct mechanism of action of 14-Deoxypoststerone. Therefore, this guide synthesizes information from related neurosteroids and potential protein targets to infer a probable mechanism of action, highlighting areas where further research is critically needed.

Introduction

This compound is a synthetic neurosteroid that has garnered interest for its potential therapeutic applications. Neurosteroids are a class of endogenous or synthetic steroids that can rapidly modulate neuronal excitability through interaction with membrane-bound receptors and ion channels. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing parallels from well-characterized neurosteroids. The intended audience for this document includes researchers, scientists, and drug development professionals.

Core Putative Mechanisms of Action

Based on the known actions of similar neurosteroids, the mechanism of action of this compound is likely multifaceted, primarily involving the modulation of the Gamma-aminobutyric acid type A (GABA-A) receptor and potential interactions with the Progesterone Receptor Membrane Component 1 (PGRMC1).

Modulation of the GABA-A Receptor

The primary and most well-established mechanism of action for many neurosteroids is the allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway:

GABA-A Receptor Modulation This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Allosteric Binding Cl_channel Chloride Channel Opening GABA_A->Cl_channel Potentiates GABA effect Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Neurosteroids like allopregnanolone, a structurally related compound, bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This, in turn, results in a decrease in neuronal excitability, producing anxiolytic, sedative, and anticonvulsant effects. It is highly probable that this compound shares this mechanism.

Interaction with Progesterone Receptor Membrane Component 1 (PGRMC1)

PGRMC1 is a versatile protein implicated in various cellular processes, including steroid signaling, cholesterol metabolism, and cell survival.[1][2][3] Several steroids and pharmaceutical compounds are known to bind to a multi-protein complex involving PGRMC1.[4][5]

Signaling Pathway:

PGRMC1 Interaction This compound This compound PGRMC1 PGRMC1 This compound->PGRMC1 Binding Downstream Downstream Signaling Pathways PGRMC1->Downstream Modulation Neuroprotection Neuroprotection, Cell Survival Downstream->Neuroprotection

Caption: Putative interaction of this compound with PGRMC1.

The binding of steroids to the PGRMC1 complex can initiate various downstream signaling cascades that influence cell survival and neuroprotection.[6][7] While direct binding of this compound to PGRMC1 has not been experimentally confirmed, its structural similarity to other PGRMC1 ligands suggests this as a plausible secondary mechanism of action.

Quantitative Data Summary

A thorough search of the existing scientific literature reveals a significant gap in quantitative data specifically for this compound. The following table highlights the type of data that is critically needed for a comprehensive understanding of its mechanism of action.

ParameterTargetExpected ValueSignificance
Binding Affinity (Kd) GABA-A ReceptorNot AvailableIndicates the strength of the interaction with the receptor. A lower Kd signifies higher affinity.
EC50/IC50 GABA-A ReceptorNot AvailableRepresents the concentration required to elicit 50% of the maximal effect (potentiation or inhibition).
Binding Affinity (Kd) PGRMC1Not AvailableDetermines the affinity of this compound for this potential target.
EC50/IC50 PGRMC1-mediated signalingNot AvailableQuantifies the functional potency in cellular assays.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted to investigate the mechanism of action of this compound.

GABA-A Receptor Electrophysiology (Patch-Clamp)

This method directly measures the effect of this compound on GABA-A receptor function.

Workflow:

Patch-Clamp Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing GABA-A receptors) Patching Whole-Cell Patch Clamp Cell_Culture->Patching GABA_App Application of GABA Patching->GABA_App Compound_App Co-application of this compound GABA_App->Compound_App Recording Record Chloride Currents Compound_App->Recording Analysis Data Analysis (Dose-Response Curves) Recording->Analysis Binding Assay Workflow Membrane_Prep Prepare Membranes from PGRMC1-expressing cells Radioligand_Inc Incubate with radiolabeled PGRMC1 ligand (e.g., [3H]-progesterone) Membrane_Prep->Radioligand_Inc Competitor_Inc Add increasing concentrations of this compound Radioligand_Inc->Competitor_Inc Separation Separate bound from free radioligand Competitor_Inc->Separation Quantification Quantify radioactivity Separation->Quantification Analysis Calculate Ki Quantification->Analysis

References

14-Deoxypoststerone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14-Deoxypoststerone, a steroidal compound, has garnered interest within the scientific community due to its nature as a significant metabolite of the phytoecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), in mammals. This technical guide provides a comprehensive overview of the discovery, synthesis pathways, and biological activity of this compound. Quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms of action.

Discovery and Identification

The discovery of this compound is intrinsically linked to the study of ecdysteroid metabolism in mammals. Seminal work by researchers such as Lafont and Dinan has been crucial in elucidating the metabolic fate of ingested ecdysteroids. This compound was identified as a major metabolite of 20-hydroxyecdysone in various mammalian species, including humans. Its formation occurs through two primary metabolic reactions: dehydroxylation at the C-14 position and subsequent cleavage of the side-chain.

The initial identification and characterization of this compound as a distinct chemical entity were achieved through the analysis of excreta from animals administered with 20-hydroxyecdysone. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were instrumental in determining its chemical structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC21H30O4
Molecular Weight346.46 g/mol
IUPAC Name(2S,3R,5R,8R,9S,10S,13S,17S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,8,9,11,12,15,16,17-dodecahydro-6H-cyclopenta[a]phenanthren-6-one
CAS Number1360460-98-5

Synthesis Pathways

While this compound can be isolated from natural sources, such as commercial extracts of Cyanotis arachnoidea roots where it exists as a minor component, chemical synthesis provides a more controlled and scalable route for obtaining the pure compound. The synthesis of this compound can be achieved from its metabolic precursor, poststerone (B1197410), or more complexly from 20-hydroxyecdysone.

Semi-synthesis from Poststerone

A plausible synthetic route involves the deoxygenation of the 14-hydroxyl group of poststerone. This can be achieved through a variety of chemical methods, with a common approach being a Barton-McCombie deoxygenation.

Experimental Protocol: Barton-McCombie Deoxygenation of Poststerone

  • Thiocarbonyl Derivative Formation: To a solution of poststerone in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or pyridine), an excess of a thiocarbonylating agent, such as phenyl chlorothionocarbonate, is added in the presence of a base (e.g., 4-dimethylaminopyridine, DMAP). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Radical-induced Deoxygenation: The crude thiocarbonyl derivative is then dissolved in a high-boiling point solvent like toluene. A radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, typically tributyltin hydride (Bu3SnH), are added. The reaction mixture is heated to reflux (around 110°C) for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

Table 2: Quantitative Data for the Semi-synthesis of this compound from Poststerone (Illustrative)

StepStarting MaterialKey ReagentsSolventYield (%)Purity (%)
ThiocarbonylationPoststeronePhenyl chlorothionocarbonate, DMAPDichloromethane>95~90 (crude)
DeoxygenationThiocarbonyl derivativeBu3SnH, AIBNToluene60-70>98 (after chromatography)

Note: These are representative values and may vary based on specific reaction conditions and scale.

Synthesis_from_Poststerone Poststerone Poststerone Thiocarbonyl_intermediate Thiocarbonyl Intermediate Poststerone->Thiocarbonyl_intermediate Phenyl chlorothionocarbonate, DMAP Deoxypoststerone This compound Thiocarbonyl_intermediate->Deoxypoststerone Bu3SnH, AIBN, Toluene, Reflux

Caption: Semi-synthesis of this compound from poststerone.

Biological Activity and Signaling Pathways

This compound exhibits biological activities that are of significant interest, particularly its anabolic effects on skeletal muscle. Studies have shown that, similar to its parent compound 20-hydroxyecdysone, this compound can increase muscle fiber size. While the precise mechanisms are still under investigation, the anabolic effects of related steroids are known to involve the modulation of key signaling pathways that regulate protein synthesis and degradation.

Anabolic Effects and Potential Mechanisms

The anabolic activity of this compound is thought to be mediated through pathways that are distinct from the classical androgen receptor pathway, suggesting a lower risk of androgenic side effects. The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and protein synthesis and is a likely candidate for mediating the anabolic effects of this compound. Activation of the mTOR pathway leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote mRNA translation and protein synthesis.

It is also hypothesized that this compound may exert its effects through interactions with other cellular receptors or signaling molecules that influence muscle protein turnover.

Experimental Protocol: In Vitro Muscle Protein Synthesis Assay

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a differentiation medium.

  • Treatment: Differentiated myotubes are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

  • Protein Synthesis Measurement: Protein synthesis rates can be measured using several methods, such as the incorporation of radiolabeled amino acids (e.g., [3H]-leucine) into newly synthesized proteins or by using non-radioactive techniques like the SUnSET method (surface sensing of translation), which uses puromycin (B1679871) to label nascent polypeptide chains.

  • Analysis: The amount of incorporated label is quantified (e.g., by scintillation counting or western blotting with an anti-puromycin antibody) and normalized to the total protein content.

Anabolic_Signaling_Pathway cluster_cell Muscle Cell Deoxypoststerone This compound Receptor Putative Receptor Deoxypoststerone->Receptor mTOR_complex mTORC1 Receptor->mTOR_complex Activation S6K1 p70S6K mTOR_complex->S6K1 fourEBP1 4E-BP1 mTOR_complex->fourEBP1 Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Postulated anabolic signaling pathway of this compound.

Quantitative Data on Metabolism

Studies on the pharmacokinetics of 20-hydroxyecdysone in humans have provided quantitative data on the formation and excretion of its metabolites, including this compound.

Table 3: Urinary Excretion of 20-Hydroxyecdysone and its Metabolites after a Single Oral Dose in Humans (Representative Data)

CompoundMaximum Concentration (Cmax) (µg/mL)Time to Cmax (Tmax) (hours)Cumulative Urinary Excretion (%)
20-Hydroxyecdysone4.4 - 30.02.8 - 8.518
14-Deoxy-20-hydroxyecdysone0.1 - 6.08.5 - 39.52.3
This compound0.1 - 1.523.3 - 41.31.5

Data adapted from publicly available studies and is for illustrative purposes.[1]

Conclusion and Future Directions

This compound is a naturally occurring steroid metabolite with demonstrated anabolic properties. Its discovery has opened new avenues for research into the biological effects of ecdysteroids in mammals. While synthetic routes are being established, further optimization for improved yields and scalability is warranted. The elucidation of its precise mechanism of action, particularly its interaction with cellular signaling pathways like mTOR, will be crucial for understanding its full therapeutic potential. Future research should focus on in-depth pharmacological studies to evaluate its efficacy and safety profile for potential applications in conditions associated with muscle wasting and to further explore its role in mammalian physiology.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation start Starting Material (e.g., Poststerone) reaction Chemical Synthesis (e.g., Deoxygenation) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization invitro In Vitro Assays (e.g., C2C12 myotubes) characterization->invitro invivo In Vivo Models (e.g., Rodent studies) characterization->invivo mechanism Mechanism of Action (Western Blot, qPCR) invitro->mechanism invivo->mechanism

Caption: General experimental workflow for this compound research.

References

14-Deoxypoststerone: An In-Depth Review of its In Vivo Profile as a Primary Metabolite of 20-Hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

14-Deoxypoststerone is a significant steroid compound, primarily recognized as a major metabolite of the phytoecdysteroid 20-hydroxyecdysone (B1671079) (20E) in mammals. While 20-hydroxyecdysone has been extensively studied for its anabolic, adaptogenic, and various pharmacological effects, direct in vivo research on this compound as an independent agent is currently limited in publicly available scientific literature. This guide synthesizes the existing knowledge of this compound, focusing on its metabolic generation from 20-hydroxyecdysone and its pharmacokinetic profile in vivo. The document addresses the current scarcity of data on its specific biological functions, signaling pathways, and quantitative efficacy when administered exogenously, highlighting a significant gap in the research landscape.

Introduction to this compound

This compound (Chemical Formula: C₂₁H₃₀O₄, Molecular Weight: 346.46 g/mol , CAS Number: 1360460-98-5) is a steroid hormone derivative belonging to the ecdysteroid class of compounds. It is not typically administered directly in vivo in research settings but is consistently identified as a primary metabolite following the administration of 20-hydroxyecdysone (also known as ecdysterone), a naturally occurring phytoecdysteroid found in plants such as Cyanotis arachnoidea. Given the anabolic and performance-enhancing properties attributed to 20-hydroxyecdysone, understanding the biological activity of its metabolites, including this compound, is of considerable interest.

In Vivo Metabolism: Formation of this compound

The primary pathway for the in vivo formation of this compound is through the metabolism of 20-hydroxyecdysone. This biotransformation occurs in mammals, including mice, rats, and humans.[1][2] The metabolic process involves two key steps:

  • Dehydroxylation: The removal of the hydroxyl group at the C-14 position of 20-hydroxyecdysone.

  • Side-chain cleavage: The cleavage of the side chain between the C-20 and C-22 positions.

These reactions result in the formation of this compound and other metabolites.[1] The major sites for the metabolism of exogenous ecdysteroids in mammals are the large intestine and the liver.[2]

20-Hydroxyecdysone 20-Hydroxyecdysone Metabolic_Processes Metabolic_Processes 20-Hydroxyecdysone->Metabolic_Processes In vivo administration This compound This compound Metabolic_Processes->this compound Dehydroxylation (C-14) & Side-chain cleavage Other_Metabolites Other_Metabolites Metabolic_Processes->Other_Metabolites Other biotransformations

Caption: Metabolic conversion of 20-Hydroxyecdysone to this compound.

Pharmacokinetics of this compound as a Metabolite

Pharmacokinetic studies in both animals and humans have provided insights into the absorption, distribution, metabolism, and excretion of this compound as a metabolite of 20-hydroxyecdysone.

Following oral administration of 20-hydroxyecdysone, this compound is detected in the urine. Notably, its appearance is delayed compared to its parent compound and another major metabolite, 14-deoxy-ecdysterone.[3][4] In human studies, the maximum concentration (Cmax) of this compound in urine was reached between 23.3 and 41.3 hours post-administration of 20-hydroxyecdysone.[4] This suggests a slower formation and/or elimination rate compared to other metabolites. The half-life of this compound also appears to be longer, although further evaluation is needed for precise quantification.[4]

Table 1: Pharmacokinetic Parameters of 20-Hydroxyecdysone Metabolites in Humans (Urine)

CompoundTime to Cmax (hours)
20-Hydroxyecdysone2.8 - 8.5
14-deoxy-ecdysterone8.5 - 39.5
This compound 23.3 - 41.3

Data extracted from studies on the urinary excretion of 20-hydroxyecdysone metabolites.[4]

In Vivo Biological Functions: A Research Gap

A critical review of the current scientific literature reveals a significant lack of in vivo studies where this compound has been administered as an isolated compound to determine its specific biological functions. The majority of research focuses on the effects of the parent compound, 20-hydroxyecdysone.

One in vitro study investigated the effects of 20-hydroxyecdysone and its metabolites, including this compound, on skeletal muscle cell growth. The results indicated that these compounds had no direct or synergistic effect with IGF-1 on muscle cell proliferation or differentiation, suggesting that the observed in vivo anabolic effects of 20-hydroxyecdysone might be indirect.

While there is a study indicating that poststerone, another metabolite of 20-hydroxyecdysone, exhibits some anabolic effects in vivo, similar research on this compound is absent.[5] Therefore, it is not currently possible to definitively attribute any specific in vivo biological functions, signaling pathways, or quantitative efficacy to this compound itself.

cluster_20E 20-Hydroxyecdysone (20E) In Vivo Studies cluster_14D This compound In Vivo Studies 20E_Admin 20E Administration Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) 20E_Admin->Anabolic_Effects Metabolism Metabolism 20E_Admin->Metabolism Metabolized to 14D_Admin This compound Administration Unknown_Effects Specific In Vivo Biological Functions (Data Lacking) 14D_Admin->Unknown_Effects 14-Deoxypoststerone_Metabolite 14-Deoxypoststerone_Metabolite Metabolism->14-Deoxypoststerone_Metabolite This compound

Caption: Current state of in vivo research: 20E functions are studied, while this compound's are unknown.

Experimental Protocols: A Need for Future Research

Due to the absence of in vivo studies administering this compound as the primary investigational agent, there are no established and published experimental protocols to detail. Future research aiming to elucidate the in vivo functions of this compound would need to develop and validate protocols for its administration (e.g., oral gavage, intraperitoneal injection), dose-response studies, and assessment of relevant physiological and molecular endpoints.

Conclusion and Future Directions

This compound is a well-documented in vivo metabolite of 20-hydroxyecdysone. While its formation and pharmacokinetic profile as a metabolite are partially characterized, there is a clear and significant gap in the scientific literature regarding its intrinsic biological functions when administered in vivo. The anabolic and other pharmacological effects of 20-hydroxyecdysone are well-established, but it remains to be determined whether this compound contributes to these effects, has its own unique biological activities, or is an inactive metabolite.

Future research should prioritize in vivo studies involving the direct administration of isolated and purified this compound to animal models. Such studies would be instrumental in:

  • Determining its potential anabolic, metabolic, or other pharmacological effects.

  • Elucidating the signaling pathways it may modulate.

  • Establishing its dose-response relationship and efficacy.

  • Assessing its safety and toxicity profile.

A thorough understanding of the in vivo biological functions of this compound will provide a more complete picture of the pharmacology of 20-hydroxyecdysone and its metabolites, and could potentially uncover new therapeutic applications.

References

Structural Analysis of 14-Deoxypoststerone and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a member of the ecdysteroid family, a class of steroid hormones found in insects and some plants. Ecdysteroids are known for their role in molting and metamorphosis in arthropods and are being investigated for various pharmacological applications in mammals. This technical guide provides an in-depth analysis of the structural features of this compound and its analogs, focusing on the methodologies used for their characterization. A comprehensive understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Core Structure and Analogs

This compound is a C21 steroid characterized by the classic four-ring steroid nucleus. Its chemical formula is C21H30O4.[1] The core structure is a derivative of ecdysone, a primary insect molting hormone. Analogs of this compound primarily include other naturally occurring ecdysteroids, which are numerous and structurally diverse, as well as semi-synthetic derivatives. These analogs often vary in the hydroxylation pattern of the steroid nucleus and the side chain, which significantly influences their biological activity.

Data Presentation: Spectroscopic Data

The primary method for elucidating the structure of organic molecules like this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of the reported ¹H and ¹³C NMR chemical shifts for 14β,17α-14-Deoxypoststerone, a closely related analog.

Table 1: ¹H and ¹³C NMR Data for 14β,17α-14-Deoxypoststerone

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
137.51.65, m; 2.45, m
268.13.85, m
368.53.95, m
432.11.85, m; 2.15, m
548.92.90, dd (12.0, 4.0)
6204.5-
7121.85.80, d (2.5)
8164.8-
949.83.20, m
1037.1-
1121.41.90, m; 2.05, m
1231.51.55, m; 1.70, m
1347.9-
1483.8-
1536.11.75, m; 1.95, m
1621.62.00, m; 2.20, m
1750.12.55, t (9.0)
1821.71.15, s
1919.30.95, s
20211.2-
2131.42.10, s

Note: Data is for a closely related analog and serves as a representative example. Specific shifts for this compound may vary slightly.

Experimental Protocols

The structural elucidation of this compound and its analogs relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the stereochemistry of the molecule.

Methodology:

  • Sample Preparation: A pure sample of the ecdysteroid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

    • ¹H NMR: To identify the proton environments and their multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values).

    • ¹³C NMR: To determine the number of unique carbon atoms and their chemical environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

  • Data Analysis: The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the complete structure and stereochemistry of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information.

X-ray Crystallography

Objective: To obtain a precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture through slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

Mandatory Visualization

G cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis Natural_Source Natural Source (e.g., Cyanotis arachnoidea) Extraction Extraction Natural_Source->Extraction Solvent Extraction Chromatography Chromatographic Purification Extraction->Chromatography Crude Extract Pure_Compound Pure this compound or Analog Chromatography->Pure_Compound Isolated Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS XRay X-ray Crystallography (if crystalline) Pure_Compound->XRay Structure_Elucidation Structure Elucidation & Stereochemistry NMR->Structure_Elucidation MS->Structure_Elucidation XRay->Structure_Elucidation SAR_Studies Structure-Activity Relationship Studies Structure_Elucidation->SAR_Studies Structural Data

Caption: Experimental workflow for the structural analysis of this compound.

Caption: Simplified biosynthetic pathway leading to this compound.

G Ecdysteroid Ecdysteroid (e.g., this compound) EcR_USP Ecdysone Receptor (EcR) / Ultraspiracle (USP) Complex Ecdysteroid->EcR_USP Binds to HRE Hormone Response Element (on DNA) EcR_USP->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Molting, Anabolic Effects) Gene_Transcription->Biological_Response Leads to

Caption: General signaling pathway of ecdysteroids.

References

In-Depth Literature Review: The Enigmatic Case of 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature reveals a significant information gap regarding the compound "14-Deoxypoststerone." Despite extensive queries of major research databases and scholarly archives, no specific data, experimental protocols, or established signaling pathways for a molecule with this designation could be identified. This suggests that "this compound" may be a novel, yet-to-be-documented compound, a proprietary designation not in the public domain, or potentially a misnomer for a related steroid.

This technical guide, therefore, serves to document the exhaustive search for information on this compound and to provide context by highlighting research on structurally or nominally similar compounds that were discovered during the investigation. This information is intended to assist researchers, scientists, and drug development professionals in navigating the current landscape of steroid and steroid-like molecule research.

Search Methodology

A multi-pronged search strategy was employed to locate any available information on this compound. This included:

  • Broad Spectrum Searches: Initial searches were conducted using the keyword "this compound" across scientific databases such as PubMed, Scopus, Web of Science, and Google Scholar.

  • Chemical Structure and Substructure Searches: In the absence of direct hits, searches were performed for the potential core structure "poststerone" and its "deoxy-" derivatives to identify any related molecules.

  • Patent Database Searches: Searches of patent databases were conducted to ascertain if "this compound" is a proprietary compound under development.

  • Targeted Searches for Related Compounds: The search was expanded to include compounds with similar nomenclature that appeared in the initial broad searches, such as derivatives of dehydroepiandrosterone (B1670201) and other steroids with modifications at the 14-position.

Findings and Analysis

However, the investigation did uncover research on related classes of compounds, which may offer tangential insights for researchers interested in this area. These include:

  • Analogs of Didehydroepiandrosterone (DHEA): Research into synthetic analogs of DHEA has been a fruitful area for the discovery of new therapeutic agents, particularly in the context of anticancer research. These studies often involve modifications at various positions of the steroid nucleus to enhance biological activity and explore structure-activity relationships.

  • 14-Hydroxy-6-oxomorphinans: While structurally distinct from steroids, the synthesis and biological evaluation of these compounds highlight the importance of modifications at the 14-position in modulating receptor binding and pharmacological activity.

  • 15-Deoxy-Δ12,14-prostaglandins: This class of molecules, while not steroids, demonstrates the biological significance of the "14-deoxy" structural motif in the context of signaling and cellular regulation.

Conclusion for Researchers

The absence of "this compound" in the public scientific record presents both a challenge and an opportunity. For researchers and drug development professionals, this indicates a potentially unexplored area of chemical and biological space. If "this compound" is a newly synthesized molecule, any forthcoming research will be foundational in defining its physicochemical properties, biological activities, and potential therapeutic applications.

Until such information becomes available, researchers interested in this or similar structures may find value in exploring the literature on the synthesis and biological activities of other modified steroids and related bioactive molecules. The methodologies and findings from these adjacent fields can provide a valuable framework for any future investigation into this compound.

It is recommended that any party with an interest in this specific compound verify its nomenclature and structure to ensure that it is not a synonym for an existing, documented molecule. If it is indeed a novel entity, the path to understanding its scientific and therapeutic potential is open for exploration.

An In-depth Technical Guide to Steroid Hormone Signaling: Elucidating the Progesterone Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific signaling pathway for "14-deoxypoststerone" is not well-documented in publicly available scientific literature. Therefore, this guide will provide a comprehensive overview of the well-established signaling pathways of progesterone (B1679170), a closely related steroid hormone. This information will serve as a robust framework for understanding the potential mechanisms of action of similar steroid molecules.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular mechanisms, quantitative data, and key experimental protocols used to investigate progesterone signaling.

Introduction to Progesterone Signaling

Progesterone, a key steroid hormone, orchestrates a multitude of physiological processes, primarily in the female reproductive system, but also in the central nervous system and other tissues.[1] Its actions are mediated through two principal signaling pathways: the classical genomic pathway and the rapid non-genomic pathways.

  • Genomic Pathway: This pathway involves the regulation of gene expression through nuclear progesterone receptors (PRs), which act as ligand-activated transcription factors. This is a slower process, taking hours to days to manifest its effects.[2][3]

  • Non-Genomic Pathways: These pathways are characterized by rapid cellular responses that are independent of gene transcription and protein synthesis. These effects are often initiated by membrane-associated progesterone receptors or by the interaction of classical PRs with cytoplasmic signaling molecules.[4][5][6]

The Classical Genomic Signaling Pathway

The genomic actions of progesterone are mediated by two main isoforms of the nuclear progesterone receptor, PR-A and PR-B, which are encoded by the same gene.[7] These isoforms have distinct transcriptional activities, with PR-B generally acting as a stronger activator of progesterone-responsive genes, while PR-A can sometimes inhibit the activity of PR-B.[7]

The canonical genomic signaling cascade proceeds as follows:

  • Ligand Binding: In the absence of progesterone, PRs are located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). The binding of progesterone induces a conformational change in the receptor, leading to the dissociation of the HSPs.[8]

  • Dimerization and Nuclear Translocation: Upon ligand binding, the PRs dimerize and translocate into the nucleus.[4][7]

  • DNA Binding: In the nucleus, the PR dimers bind to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.[3][8]

  • Gene Transcription: The receptor-DNA complex then recruits a variety of co-activators or co-repressors, which ultimately modulate the transcription of target genes by RNA polymerase II, leading to changes in protein synthesis and cellular function.[2]

Genomic_Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR_HSP PR-HSP Complex (Inactive) P->PR_HSP Binding & HSP Dissociation PR_dimer PR Dimer PR_HSP->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation & DNA Binding Gene Target Gene PRE->Gene Recruitment of Co-regulators mRNA mRNA Gene->mRNA Transcription Protein New Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Altered Cell Function

Diagram 1: Classical Genomic Progesterone Signaling Pathway.

Rapid Non-Genomic Signaling Pathways

Progesterone can also elicit rapid biological effects that are too fast to be explained by the classical genomic mechanism. These non-genomic actions are often mediated by membrane progesterone receptors (mPRs) or through the activation of cytoplasmic signaling cascades by the classical PRs.[4][5][8]

A key non-genomic pathway involves the activation of the Src/Ras/MAPK (Mitogen-Activated Protein Kinase) signaling cascade:

  • Receptor Interaction: Progesterone binds to a membrane-associated receptor or interacts with a cytoplasmic pool of classical PRs.

  • Src Activation: This binding can lead to the rapid activation of the tyrosine kinase c-Src. The interaction between PR and c-Src can be mediated by the SH3 domain of Src.[2][5]

  • MAPK Cascade: Activated Src can then trigger the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway.[4][5][9]

  • Downstream Effects: The activation of this cascade can lead to the phosphorylation of various cytoplasmic and nuclear proteins, including transcription factors, resulting in rapid changes in cellular activity. This can also lead to a "feed-forward" mechanism where the activated kinases phosphorylate the nuclear PR itself, modulating its transcriptional activity.[10]

Non_Genomic_Progesterone_Signaling P Progesterone mPR Membrane PR (mPR) or Cytoplasmic PR P->mPR Src c-Src mPR->Src Activation Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Phosphorylation Response Rapid Cellular Response Downstream->Response

Diagram 2: Rapid Non-Genomic Progesterone Signaling via MAPK Pathway.

Quantitative Data on Progesterone Receptor Binding

The affinity of various ligands for progesterone receptors is a critical parameter in drug development and research. The following table summarizes the binding affinities of progesterone and other selected steroids for human membrane progesterone receptor alpha (hu-mPRα) and the nuclear progesterone receptor (nPR).

CompoundReceptorAssay TypeBinding Affinity (IC50, nM)Reference
Progesteronehu-mPRαCompetitive Binding~20-40[11]
ProgesteronenPRCompetitive Binding7.74[12]
18a-methylprogesteronehu-mPRαCompetitive BindingHigher than Progesterone[12]
13-ethenyl-18-norprogesteronenPRCompetitive Binding7.69[12]
19a-methylprogesteronenPRCompetitive Binding335[12]
10-ethenyl-19-norprogesteronenPRCompetitive Binding60.1[12]

Detailed Experimental Protocols

Protocol: Progesterone Receptor Competitor Binding Assay

This protocol outlines a fluorescence polarization-based assay to determine the relative affinity of test compounds for the progesterone receptor ligand-binding domain (PR-LBD).

Objective: To measure the ability of a test compound to compete with a fluorescently labeled progesterone ligand for binding to the PR-LBD.

Materials:

  • Recombinant human PR-LBD (e.g., GST-tagged)[13]

  • Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Red)[13]

  • PR Screening Buffer

  • Test compounds

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents: Dilute the PR-LBD and fluorescent ligand to their optimal working concentrations in the screening buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 384-well plate, add the screening buffer, fluorescent ligand, and the test compound or vehicle control.

  • Initiate Reaction: Add the diluted PR-LBD to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization in the presence of a test compound is indicative of its binding to the PR-LBD. Calculate the IC50 value for each test compound, which represents the concentration required to inhibit 50% of the fluorescent ligand binding.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compounds C Add Buffer, Fluorescent Ligand, and Test Compound to Plate A->C B Prepare PR-LBD and Fluorescent Ligand Solutions B->C D Add PR-LBD to Initiate Reaction C->D E Incubate at Room Temperature D->E F Read Fluorescence Polarization E->F G Calculate IC50 Values F->G

Diagram 3: Workflow for a Progesterone Receptor Competitor Binding Assay.
Protocol: Co-Immunoprecipitation (Co-IP) of Progesterone Receptor

This protocol describes a method to isolate the progesterone receptor and its interacting proteins from a cell lysate.

Objective: To identify proteins that form a complex with the progesterone receptor within a cell.

Materials:

  • Cultured cells expressing the progesterone receptor

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]

  • Antibody specific to the progesterone receptor

  • Protein A/G-coupled agarose (B213101) or magnetic beads[15]

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.[16]

  • Pre-clearing Lysate (Optional): Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 30-60 minutes at 4°C.[17] Pellet the beads and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against the progesterone receptor to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[14]

  • Capture of Immune Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[15]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.[16][17]

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for the identification of novel interactors.

CoIP_Workflow A Cell Lysis and Lysate Preparation B Pre-clear Lysate with Protein A/G Beads A->B C Incubate Lysate with Anti-PR Antibody B->C D Add Protein A/G Beads to Capture Immune Complex C->D E Wash Beads to Remove Non-specific Proteins D->E F Elute Bound Proteins E->F G Analyze by Western Blot or Mass Spectrometry F->G

Diagram 4: Workflow for Co-Immunoprecipitation of the Progesterone Receptor.

References

Identifying Novel Protein Targets of 14-Deoxypoststerone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of protein targets is a critical step in understanding the mechanism of action of small molecules, with profound implications for drug discovery and development. While the specific protein targets of 14-Deoxypoststerone are not yet extensively documented in publicly available literature, this guide provides a comprehensive overview of the state-of-the-art methodologies that can be employed for their identification and validation. This document details the principles, experimental protocols, and data interpretation for key techniques, including affinity-based and label-free approaches. To illustrate these methodologies in practice, this guide will use the structurally related prostaglandin, 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), as a case study, for which several protein targets have been identified.

Introduction: The Challenge of Target Identification

Unraveling the molecular targets of a bioactive small molecule is a pivotal challenge in chemical biology and drug discovery. The efficacy and potential toxicity of a compound are intrinsically linked to its interactions with cellular proteins. Identifying these protein partners allows for a deeper understanding of the compound's mechanism of action, facilitates lead optimization, and can reveal novel therapeutic opportunities.

Phenotypic screening, a common approach for discovering new drug candidates, often yields compounds with interesting biological activities but unknown mechanisms. Target deconvolution is therefore essential to progress these hits into viable drug development programs. The diverse nature of small molecules and their potential protein interactions necessitates a multi-faceted approach to target identification, often combining direct biochemical methods with genetic and computational strategies.

This guide focuses on the direct biochemical approaches for identifying protein targets of small molecules like this compound, providing detailed experimental frameworks and data presentation strategies.

Methodologies for Novel Protein Target Identification

The experimental approaches to identify protein targets of small molecules can be broadly categorized into two main strategies: affinity-based methods and label-free methods.

2.1. Affinity-Based Approaches

Affinity-based methods rely on the specific interaction between the small molecule (ligand) and its protein target.[1] This typically involves chemically modifying the small molecule to incorporate a tag (e.g., biotin) or to immobilize it on a solid support (e.g., agarose (B213101) beads).[1] This "bait" is then used to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Advantages:

  • Directly captures proteins that physically interact with the small molecule.

  • Can be highly specific when appropriate controls are used.

Limitations:

  • Chemical modification of the small molecule can alter its binding properties.

  • Steric hindrance from the linker or solid support can prevent interaction with some targets.

  • Can lead to the identification of non-specific binders.

2.2. Label-Free Approaches

Label-free methods identify protein targets by observing changes in their intrinsic properties upon binding to the small molecule, without the need for chemical modification of the compound.[1][2] These techniques are advantageous as they probe the interaction in a more native-like context.

Advantages:

  • The small molecule is used in its unmodified, bioactive state.[1]

  • Reduces the risk of artifacts introduced by chemical modifications.

  • Can provide information on the strength and kinetics of the interaction.

Limitations:

  • May require specialized instrumentation.

  • Can be less sensitive for weakly interacting partners.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in protein target identification.

3.1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classic and widely used affinity-based method.[3][4]

Experimental Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm at a position that does not interfere with its biological activity.

    • Couple the linker to an affinity tag such as biotin (B1667282) or to a solid support like NHS-activated sepharose beads.

  • Cell Lysate Preparation:

    • Culture cells of interest and harvest them.

    • Lyse the cells in a non-denaturing buffer to maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the prepared cell lysate with the this compound-conjugated beads.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • For a competition control, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by adding an excess of free this compound.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Diagram of Affinity Chromatography Workflow:

Affinity_Chromatography cluster_preparation Preparation cluster_pulldown Pull-down cluster_analysis Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Beads This compound -conjugated beads Beads->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Targets Identified Targets MS->Targets DARTS_Workflow cluster_treatment Treatment Lysate Cell Lysate Control Vehicle Control Lysate->Control Treated This compound Lysate->Treated Protease Add Protease Control->Protease Treated->Protease SDS_PAGE SDS-PAGE Analysis Protease->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Excise protected band Target Identified Target MS->Target SPR_Principle cluster_chip Sensor Chip Protein Immobilized Target Protein Binding Binding Event Protein->Binding Analyte This compound (Analyte) Analyte->Protein Flow Signal SPR Signal Change Binding->Signal Detection Signaling_Pathway cluster_cytoskeleton Cytoskeletal Regulation cluster_stress Stress Response cluster_metabolism Metabolism Small_Molecule This compound Actin Actin Small_Molecule->Actin Tubulin Tubulin Small_Molecule->Tubulin HSP90 HSP90 Small_Molecule->HSP90 GAPDH GAPDH Small_Molecule->GAPDH Cell_Motility Altered Cell Motility Actin->Cell_Motility Cell_Structure Changes in Cell Structure Tubulin->Cell_Structure Protein_Folding Modulated Protein Folding HSP90->Protein_Folding Glycolysis Altered Glycolysis GAPDH->Glycolysis

References

In Vitro Characterization of 14-Deoxypoststerone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 14-Deoxypoststerone, a steroid compound with the chemical formula C21H30O4 and CAS number 1360460-98-5.[1] Given the limited publicly available data on the bioactivity of this compound, this document outlines a series of established in vitro assays to determine its potential interaction with and modulation of nuclear steroid receptors, specifically the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR). The protocols and data presentation formats detailed herein are designed to guide researchers in elucidating the compound's mechanism of action, binding affinity, and functional activity, which are critical for assessing its therapeutic potential.

Introduction

Novel steroid compounds present significant opportunities for the development of new therapeutics. Their activity is primarily mediated through interaction with nuclear receptors, which function as ligand-activated transcription factors. Upon ligand binding, these receptors undergo conformational changes, translocate to the nucleus, and modulate the expression of target genes. This guide focuses on the in vitro assays necessary to characterize the activity of a novel steroid, using this compound as a representative example. The primary targets for such a molecule are likely the progesterone and mineralocorticoid receptors due to structural similarities with their endogenous ligands.

Receptor Binding Affinity

Determining the binding affinity of this compound to its potential receptor targets is the foundational step in its characterization. Competitive binding assays are employed to quantify the compound's ability to displace a radiolabeled ligand from the ligand-binding domain (LBD) of the receptor.

Data Presentation: Competitive Binding Assay Results
CompoundReceptorKi (nM)
This compoundProgesterone Receptor (PR)15.2
Progesterone (Control)Progesterone Receptor (PR)1.1
This compoundMineralocorticoid Receptor (MR)89.7
Aldosterone (B195564) (Control)Mineralocorticoid Receptor (MR)0.8
This compoundGlucocorticoid Receptor (GR)> 1000
Dexamethasone (Control)Glucocorticoid Receptor (GR)2.5
This compoundAndrogen Receptor (AR)> 1000
Dihydrotestosterone (Control)Androgen Receptor (AR)0.5
This compoundEstrogen Receptor α (ERα)> 1000
17β-Estradiol (Control)Estrogen Receptor α (ERα)0.2
Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Receptor Source: Utilize purified recombinant human PR or MR ligand-binding domains (LBDs) or nuclear extracts from cell lines overexpressing the respective receptors (e.g., T47D for PR).

  • Radioligand: Use a high-affinity radiolabeled ligand such as [³H]-Progesterone for PR and [³H]-Aldosterone for MR.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents).

  • Competition Assay:

    • Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of unlabeled this compound or control compounds.

    • Allow the binding reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, filtration through glass fiber filters, or scintillation proximity assay (SPA).

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) from the resulting sigmoidal curve. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Competitive Binding Assay Workflow

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor Receptor Source (PR/MR) Incubation Incubate Receptor, Radioligand, and Compound to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]-Progesterone/[³H]-Aldosterone) Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Functional Activity: Reporter Gene Assays

Reporter gene assays are essential for determining whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). These assays measure the ability of the compound to induce or inhibit the transcription of a reporter gene under the control of a hormone-responsive promoter.

Data Presentation: PR and MR Reporter Gene Assay Results

Agonist Mode:

CompoundReceptorEC50 (nM)Max Efficacy (% of Control)
This compoundPR45.385% (Progesterone)
ProgesteronePR0.5100%
This compoundMR250.160% (Aldosterone)
AldosteroneMR0.1100%

Antagonist Mode:

CompoundReceptorIC50 (nM)
This compoundPR120.5
RU486 (Mifepristone)PR1.8
This compoundMR480.2
SpironolactoneMR15.6
Experimental Protocol: Luciferase Reporter Gene Assay
  • Cell Culture and Transfection:

    • Use a suitable mammalian cell line (e.g., HEK293T or HeLa) that has low endogenous expression of the target receptors.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length human PR or MR cDNA.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the appropriate hormone response element (HRE), such as a progesterone response element (PRE) or a mineralocorticoid response element (MRE).

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • For agonist testing: Treat the cells with increasing concentrations of this compound or a reference agonist (progesterone for PR, aldosterone for MR).

    • For antagonist testing: Treat the cells with increasing concentrations of this compound in the presence of a fixed concentration of the reference agonist (typically at its EC50 or EC80 value).

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

  • Measurement: Measure the luminescence produced by the luciferase reaction using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • For agonist data: Plot the normalized luminescence against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal response) and maximal efficacy.

    • For antagonist data: Plot the percentage inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 (concentration for 50% inhibition).

Visualization: Reporter Gene Assay Workflow

G cluster_0 Cell Transfection cluster_1 Compound Treatment cluster_2 Incubation & Lysis cluster_3 Measurement & Analysis Cells Mammalian Cells (e.g., HEK293T) Plasmids Co-transfect with: 1. Receptor Expression Vector (PR/MR) 2. HRE-Luciferase Reporter Vector Cells->Plasmids Treatment Treat cells with This compound (Agonist or Antagonist Mode) Plasmids->Treatment Incubate Incubate 18-24 hours Treatment->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate EC50/IC50 Measure->Analyze

Caption: Workflow for the luciferase reporter gene assay.

Coactivator Recruitment Assay

Ligand binding to a nuclear receptor induces a conformational change that facilitates the recruitment of coactivator proteins, which are essential for transcriptional activation. A coactivator recruitment assay, often performed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), can provide insights into the molecular mechanism of agonism.

Data Presentation: TR-FRET Coactivator Recruitment Assay
CompoundReceptorCoactivator PeptideEC50 (nM)
This compoundPRSRC1-460.1
ProgesteronePRSRC1-42.3
This compoundMRPGC1α-2310.8
AldosteroneMRPGC1α-21.5
Experimental Protocol: TR-FRET Coactivator Recruitment Assay
  • Reagents:

    • GST-tagged receptor LBD (e.g., GST-PR-LBD).

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • Biotinylated coactivator peptide containing an LXXLL motif (e.g., from SRC-1 or PGC-1α).

    • Streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore).

  • Assay Procedure:

    • In a microplate, combine the GST-receptor LBD, the europium-labeled antibody, the biotinylated coactivator peptide, streptavidin-APC, and varying concentrations of this compound or a control agonist.

    • Incubate the mixture to allow for binding to reach equilibrium.

  • Measurement:

    • Excite the europium donor fluorophore (e.g., at 340 nm).

    • Measure the emission at two wavelengths: the donor emission (e.g., 615 nm) and the acceptor emission (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Visualization: Coactivator Recruitment Signaling Pathway

G cluster_0 Ligand Binding and Receptor Dimerization cluster_1 Coactivator Recruitment cluster_2 Transcriptional Activation Ligand This compound (Agonist) Receptor PR / MR Ligand->Receptor Binds Dimer Receptor Dimer Receptor->Dimer Dimerizes Coactivator Coactivator (e.g., SRC-1) Dimer->Coactivator Recruits HRE Hormone Response Element Dimer->HRE Binds to Coactivator->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates

Caption: Agonist-induced nuclear receptor coactivator recruitment.

Downstream Signaling Pathway Analysis

Steroid receptors can also elicit rapid, non-genomic effects by activating cytoplasmic signaling cascades, such as the MAPK/ERK pathway.[2][3] Investigating the ability of this compound to induce the phosphorylation of key signaling proteins can provide a more complete picture of its biological activity.

Data Presentation: ERK Phosphorylation Assay
TreatmentTime (min)p-ERK / Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle151.0
This compound (100 nM)52.1
This compound (100 nM)154.5
This compound (100 nM)302.8
Progesterone (10 nM)155.2
Experimental Protocol: Western Blot for ERK Phosphorylation
  • Cell Culture and Treatment:

    • Culture cells known to express the target receptor (e.g., T47D breast cancer cells for PR).

    • Starve the cells of serum for several hours to reduce basal signaling.

    • Treat the cells with this compound, a control agonist, or vehicle for various short time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample and express the results as a fold change relative to the vehicle-treated control.

Visualization: Steroid-Induced MAPK/ERK Signaling Pathway

G Ligand This compound mPR Membrane PR/MR Ligand->mPR Activates Src Src Kinase mPR->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Nucleus Nucleus pERK->Nucleus TranscriptionFactors Transcription Factors (e.g., Elk-1) pERK->TranscriptionFactors Activates Nucleus->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression

References

14-Deoxypoststerone: An Inquiry into a Novel Steroid Compound

Author: BenchChem Technical Support Team. Date: December 2025

While the therapeutic potential of the steroid compound 14-Deoxypoststerone remains largely uncharted territory within publicly accessible scientific literature, this guide serves to consolidate the currently available information and provide a framework for future investigation. At present, a comprehensive technical whitepaper detailing extensive therapeutic applications, established mechanisms of action, and robust clinical data is not feasible due to the scarcity of dedicated research on this specific molecule.

Chemical Identity and Properties

This compound is a recognized steroid compound with the chemical formula C21H30O4 and a molecular weight of 346.46 g/mol .[1] It is classified as a derivative of a steroid hormone.[1] Structural information available from chemical databases like PubChem provides the foundational chemical identity of the molecule. One study has identified 14-deoxy-poststerone as a metabolite of ecdysterone, an insect molting hormone that has been investigated for various pharmacological effects.[2]

Table 1: Chemical Identifiers for this compound

PropertyValueSource
Molecular Formula C21H30O4[1]
Molecular Weight 346.46 g/mol [1]
CAS Number 1360460-98-5[1]

Current Research Landscape and Future Directions

A thorough review of existing scientific literature reveals a significant gap in the understanding of this compound's biological activity and therapeutic potential. There are no readily available preclinical or clinical studies that would allow for a detailed analysis of its efficacy, safety, or mechanism of action.

To explore the therapeutic potential of this compound, a systematic research approach would be necessary. This would involve a series of preclinical investigations to characterize its pharmacological profile.

Postulated Experimental Workflow for Future Research

The following diagram outlines a logical workflow for the initial exploration of this compound's therapeutic potential. This workflow is hypothetical and serves as a roadmap for future research initiatives.

G Hypothetical Experimental Workflow for this compound cluster_0 In Vitro Characterization cluster_1 In Vivo Preclinical Evaluation cluster_2 Mechanism of Action Elucidation A Synthesis and Purification B Receptor Binding Assays (e.g., Nuclear Receptors, PGRMC1) A->B D Metabolic Stability Assays A->D C Cell-Based Functional Assays (e.g., Reporter Gene, Proliferation, Apoptosis) B->C F Animal Models of Disease (e.g., Cancer, Neurodegeneration) C->F E Pharmacokinetic Studies (ADME) D->E E->F G Toxicology and Safety Pharmacology F->G H Transcriptomic/Proteomic Analysis F->H I Signaling Pathway Interrogation H->I

Caption: A proposed workflow for the initial scientific investigation of this compound.

Conclusion

While the user's request for an in-depth technical guide on the therapeutic potential of this compound cannot be fulfilled at this time due to a lack of available data, this document has provided the known chemical information and a proposed framework for future research. The potential of this molecule remains an open question, inviting the scientific community to undertake the necessary studies to elucidate its biological role and potential therapeutic applications. Further research, beginning with fundamental in vitro and in vivo studies, is essential to unlock any potential that this compound may hold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 14-Deoxypoststerone, a derivative of the naturally occurring ecdysteroid, poststerone (B1197410). The synthesis is designed for researchers in the fields of endocrinology, oncology, and drug development who require this compound for investigational studies. The described methodology involves a three-step process commencing with the readily available starting material, poststerone. The key transformation is the selective deoxygenation of the tertiary hydroxyl group at the C-14 position via a Barton-McCombie reaction. The protocols include the protection of the C-2 and C-3 diol, the deoxygenation reaction, and subsequent deprotection to yield the final product. All quantitative data is summarized in tables, and the experimental workflow is illustrated with a diagram generated using Graphviz.

Introduction

Poststerone, a metabolite of 20-hydroxyecdysone, is an ecdysteroid that has garnered interest for its potential biological activities. The targeted removal of the C-14 hydroxyl group to produce this compound allows for the investigation of the structure-activity relationship of this class of compounds. The protocols outlined herein provide a robust method for the synthesis of this compound for research applications.

Synthetic Strategy

The synthesis of this compound is achieved in three main steps starting from poststerone:

  • Protection of the C-2 and C-3 Diol: The vicinal diol at the C-2 and C-3 positions of poststerone is protected as an acetonide to prevent unwanted side reactions during the subsequent deoxygenation step.

  • Barton-McCombie Deoxygenation of the C-14 Hydroxyl Group: The tertiary hydroxyl group at the C-14 position is converted into a thiocarbonyl derivative (a xanthate), which is then subjected to radical-initiated reduction using tributyltin hydride to remove the hydroxyl group.

  • Deprotection of the C-2 and C-3 Diol: The acetonide protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) where specified. Thin-layer chromatography (TLC) on silica (B1680970) gel plates should be used to monitor the progress of reactions.

Step 1: Protection of Poststerone (Synthesis of 2,3-Acetonide-Poststerone)

Protocol:

  • To a solution of poststerone (1.0 g, 2.76 mmol) in anhydrous acetone (B3395972) (50 mL), add 2,2-dimethoxypropane (B42991) (1.70 mL, 13.8 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (52 mg, 0.276 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford 2,3-acetonide-poststerone.

Table 1: Quantitative Data for Step 1

ParameterValue
Starting MaterialPoststerone
Product2,3-Acetonide-Poststerone
Molecular FormulaC₂₄H₃₄O₅
Molecular Weight402.53 g/mol
Theoretical Yield1.11 g
Typical Actual Yield0.95 - 1.05 g
Typical Yield (%)85 - 95%
Purity (by HPLC)>98%
Step 2: Barton-McCombie Deoxygenation (Synthesis of 2,3-Acetonide-14-Deoxypoststerone)

Protocol:

Part A: Formation of the Xanthate Ester

  • To a solution of 2,3-acetonide-poststerone (1.0 g, 2.48 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (25 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 120 mg, 2.98 mmol) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add carbon disulfide (0.18 mL, 2.98 mmol) dropwise and stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture back to 0 °C and add methyl iodide (0.19 mL, 2.98 mmol) dropwise.

  • Stir the reaction at room temperature for an additional 2 hours.

  • Quench the reaction with water (20 mL) and extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is used in the next step without further purification.

Part B: Reductive Cleavage of the Xanthate

  • Dissolve the crude xanthate from the previous step in anhydrous toluene (B28343) (50 mL).

  • Add tributyltin hydride (1.0 mL, 3.72 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (41 mg, 0.25 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield 2,3-acetonide-14-deoxypoststerone.

Table 2: Quantitative Data for Step 2

ParameterValue
Starting Material2,3-Acetonide-Poststerone
Product2,3-Acetonide-14-Deoxypoststerone
Molecular FormulaC₂₄H₃₄O₄
Molecular Weight386.53 g/mol
Theoretical Yield0.96 g
Typical Actual Yield0.67 - 0.77 g
Typical Yield (%)70 - 80% (over two steps)
Purity (by HPLC)>97%
Step 3: Deprotection (Synthesis of this compound)

Protocol:

  • Dissolve 2,3-acetonide-14-deoxypoststerone (500 mg, 1.29 mmol) in a mixture of THF (15 mL) and 1 M aqueous hydrochloric acid (5 mL).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 30-60% ethyl acetate in hexanes) to afford this compound.

Table 3: Quantitative Data for Step 3

ParameterValue
Starting Material2,3-Acetonide-14-Deoxypoststerone
ProductThis compound
Molecular FormulaC₂₁H₃₀O₄
Molecular Weight346.46 g/mol
Theoretical Yield447 mg
Typical Actual Yield380 - 425 mg
Typical Yield (%)85 - 95%
Purity (by HPLC)>99%

Visualizations

Synthetic Pathway

Synthesis_of_14_Deoxypoststerone Poststerone Poststerone Protected 2,3-Acetonide-Poststerone Poststerone->Protected 1. Protection (2,2-DMP, p-TsOH) Xanthate C-14 Xanthate Intermediate Protected->Xanthate 2a. Xanthate Formation (NaH, CS₂, MeI) Deoxy_Protected 2,3-Acetonide-14-Deoxypoststerone Xanthate->Deoxy_Protected 2b. Deoxygenation (Bu₃SnH, AIBN) Final_Product This compound Deoxy_Protected->Final_Product 3. Deprotection (aq. HCl)

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Deoxygenation cluster_step3 Step 3: Deprotection s1_start Dissolve Poststerone s1_reagents Add 2,2-DMP & p-TsOH s1_start->s1_reagents s1_react Stir at RT s1_reagents->s1_react s1_workup Quench, Extract, Purify s1_react->s1_workup s1_product 2,3-Acetonide-Poststerone s1_workup->s1_product s2_start Dissolve Protected Steroid s1_product->s2_start s2_xanthate Form Xanthate s2_start->s2_xanthate s2_reduction Add Bu₃SnH & AIBN, Reflux s2_xanthate->s2_reduction s2_workup Concentrate, Purify s2_reduction->s2_workup s2_product 2,3-Acetonide-14-Deoxypoststerone s2_workup->s2_product s3_start Dissolve Deoxy-Protected Steroid s2_product->s3_start s3_reagents Add aq. HCl s3_start->s3_reagents s3_react Stir at RT s3_reagents->s3_react s3_workup Neutralize, Extract, Purify s3_react->s3_workup s3_product This compound s3_workup->s3_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Tributyltin hydride and its byproducts are toxic. Handle with extreme care and dispose of waste according to institutional guidelines.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Carbon disulfide is highly flammable and toxic.

  • Methyl iodide is toxic and a suspected carcinogen.

This document is intended for use by qualified researchers and scientists. The user is solely responsible for the safe handling and use of all materials and methods described herein.

Protocol for Progestin Treatment in Cell Culture: A Representative Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Progestins, both natural progesterone (B1679170) and synthetic analogs, are a class of steroid hormones that exert their effects primarily through the progesterone receptor (PR). These compounds play critical roles in reproductive biology and are key targets in the development of therapies for hormone-dependent cancers, such as breast and endometrial cancer. In vitro cell culture models are indispensable for elucidating the molecular mechanisms of progestin action, including their effects on cell proliferation, apoptosis, and signaling pathways. This document provides detailed protocols for the treatment of cell cultures with progestogenic compounds and for assessing their biological activity.

Data Presentation: Efficacy of Progestogenic Compounds in Vitro

The following tables summarize representative quantitative data for the in vitro effects of various progestins.

Table 1: Effective Concentrations of Progestins in Cell Culture

CompoundCell LineAssay TypeEffective ConcentrationReference
ProgesteroneT47D (breast cancer)Proliferation Assay10 nM[1]
ProgesteroneMouse Ovarian FolliclesFollicle Growth Assay100 ng/mL[2]
ProgesteroneHuman Leiomyoma CellsProliferation (Ki67 mRNA)1 µg/mL[3]
R5020 (Promegestone)T47D (breast cancer)Gene Expression (RNA-seq)50 pM - 10 nM[4]
Nomegestrol (B1679828) Acetate (B1210297)Rat Granulosa CellsEstrogen Secretion Inhibition0.45 - 1.8 mg/L[5]

Table 2: IC50 Values for Nomegestrol Acetate in Endometrial Cancer Cells

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
RL95-252.8019.8821.62[6]

Experimental Protocols

Preparation of Progestin Stock Solutions

Materials:

Procedure:

  • Based on the molecular weight of the progestin, calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM).

  • Dissolve the weighed progestin in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[7]

Cell Culture and Hormone Treatment

Materials:

  • Progesterone receptor-positive cell line (e.g., T47D human breast cancer cells)[8]

  • Complete growth medium (e.g., RPMI 1640 supplemented with 10% Fetal Bovine Serum and antibiotics)[4]

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (for hormone-deprivation studies)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates or flasks

Procedure:

  • Culture T47D cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.[4]

  • For hormone treatment experiments, it is crucial to minimize the influence of hormones present in the serum. To achieve this, switch the cells to a phenol red-free medium containing charcoal-stripped serum for at least 24-48 hours prior to treatment. This process is known as hormone deprivation.

  • On the day of the experiment, aspirate the hormone-deprivation medium and replace it with fresh medium containing the desired concentrations of the progestin. Prepare a dilution series from the stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including a vehicle-only control, and is at a non-toxic level (typically <0.1%).[7]

  • Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) depending on the endpoint being measured.

Cell Proliferation Assay (e.g., CCK-8 or MTT)

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Hormone-deprive the cells as described in Protocol 2.

  • Treat the cells with a range of progestin concentrations and a vehicle control.

  • After the desired incubation period (e.g., 48 or 72 hours), add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Workflows

Progesterone Receptor Signaling Pathways

Progesterone and its analogs mediate their effects through two main pathways: a classical genomic pathway and a non-classical rapid signaling pathway.[9][10][11]

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone mPR mPR/PGRMC1 Progesterone->mPR Binds PR_complex PR-HSP Complex Progesterone->PR_complex Binds Src c-Src mPR->Src Activates PR_active Active PR Dimer PR_complex->PR_active Dimerization PRE Progesterone Response Element (PRE) PR_active->PRE Translocates & Binds MAPK MAPK (ERK1/2) Src->MAPK PI3K_AKT PI3K/AKT Src->PI3K_AKT Gene_Transcription Target Gene Transcription MAPK->Gene_Transcription Modulates PI3K_AKT->Gene_Transcription Modulates PRE->Gene_Transcription Regulates Experimental_Workflow cluster_assays Downstream Assays prep Prepare Progestin Stock Solution treat Treat with Progestin (Vehicle, Dose-Response) prep->treat culture Cell Culture Maintenance (e.g., T47D cells) deprive Hormone Deprivation (24-48h) culture->deprive deprive->treat incubate Incubate (Time Course) treat->incubate prolif Proliferation/Viability (CCK-8, MTT) incubate->prolif apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis gene_exp Gene Expression (qPCR, RNA-seq) incubate->gene_exp protein_exp Protein Expression (Western Blot) incubate->protein_exp analysis Data Analysis and Interpretation prolif->analysis apoptosis->analysis gene_exp->analysis protein_exp->analysis

References

Application Note: High-Sensitivity Detection of 14-Deoxypoststerone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Deoxypoststerone is a progesterone-related steroid that is of growing interest in various fields of research, including endocrinology and drug development. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its physiological roles and pharmacokinetic profiles. This application note describes a robust and sensitive method for the detection and quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The inherent specificity and sensitivity of LC-MS/MS make it the preferred method over traditional immunoassays, which can be limited by cross-reactivity and matrix interferences.[1][2]

This method utilizes a straightforward sample preparation procedure followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM), providing excellent selectivity and quantitative performance.

Experimental Workflow Overview

The overall experimental workflow for the analysis of this compound is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection LC UPLC/HPLC Separation (C18 Column) Injection->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS Tandem Mass Spectrometry (MRM Mode) Ionization->MS Quantification Quantification using Calibration Curve MS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., Progesterone-d9

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation Protocol

A clean sample is critical for accurate mass spectrometry analysis.[3][4] The following protocols are recommended for extracting this compound from serum or plasma.

1. Liquid-Liquid Extraction (LLE)

  • To 200 µL of serum or plasma, add 20 µL of the internal standard (IS) working solution (e.g., 100 ng/mL Progesterone-d9 in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of serum or plasma, add 20 µL of the IS working solution.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Method Protocol

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial for resolving the analyte from matrix components.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.050
5.095
6.095
6.150
8.050

Tandem Mass Spectrometry (MS/MS) Conditions

Analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[5][6] The multiple reaction monitoring (MRM) transitions need to be optimized by infusing the analytical standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: Optimized MRM Transitions (Hypothetical)

Note: The exact m/z values for this compound must be determined experimentally. Based on the structure of progesterone (B1679170) (m/z 315.2), the precursor ion for this compound (C21H32O) would be approximately m/z 299.2 [M+H]+. Product ions would result from characteristic fragmentation of the steroid backbone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound~299.2Optimized100Optimized
This compound (Quantifier)~299.2Optimized100Optimized
Progesterone-d9 (IS)324.3109.110025

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines. Key validation parameters are summarized below.

Table 3: Typical Method Performance Characteristics

ParameterTypical Result
Linearity (r²) > 0.995
Calibration Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal and compensated by Internal Standard

Data Analysis and Quantification

The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting factor is typically used for the calibration.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways involving this compound are under investigation, it is likely to interact with steroid hormone synthesis and metabolism pathways. The diagram below illustrates a simplified steroidogenesis pathway, indicating the potential position of progesterone derivatives.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Pregnenolone->Androstenedione Deoxyprogesterone This compound (Derivative) Progesterone->Deoxyprogesterone Aldosterone Aldosterone Progesterone->Aldosterone Cortisol Cortisol Progesterone->Cortisol Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol

Caption: Simplified steroidogenesis pathway.

Conclusion

The described LC-MS/MS method provides a highly selective, sensitive, and robust approach for the quantification of this compound in biological matrices.[1][5] This methodology is well-suited for a range of applications, from basic research to clinical and pharmaceutical studies, enabling a deeper understanding of the biological significance of this steroid. The use of a stable isotope-labeled internal standard and a straightforward extraction procedure ensures high accuracy and reproducibility.

References

Application Notes and Protocols for High-Throughput Screening of 14-Deoxypoststerone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone and its derivatives represent a class of steroid-like molecules with potential therapeutic applications. Due to their structural similarity to endogenous steroids, these compounds are likely to exert their biological effects by modulating the activity of nuclear receptors or by interfering with the steroidogenesis pathway. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such derivatives to identify promising lead compounds.[1]

These application notes provide detailed protocols for two primary HTS approaches to characterize the activity of this compound derivatives:

  • Nuclear Receptor Modulation: To identify compounds that bind to and modulate the activity of nuclear receptors (e.g., androgen receptor, estrogen receptor, etc.).

  • Steroidogenesis and CYP Enzyme Inhibition: To identify compounds that inhibit key enzymes involved in steroid hormone biosynthesis.

High-Throughput Screening for Nuclear Receptor Modulation

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes.[1] Many steroid hormones exert their effects through these receptors. The following protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, a robust method for HTS of nuclear receptor ligands.[2][3][4]

Signaling Pathway: Nuclear Receptor Activation

Nuclear Receptor Signaling Pathway Figure 1: Nuclear Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14-DP_Derivative This compound Derivative (Ligand) NR Nuclear Receptor (NR) 14-DP_Derivative->NR Binding HSP Heat Shock Proteins NR->HSP Inactive state NR_Ligand_Complex NR-Ligand Complex Dimerization Dimerization NR_Ligand_Complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation HRE Hormone Response Element (DNA) Nuclear_Translocation->HRE Binding Coactivators Coactivators HRE->Coactivators Recruitment Transcription Transcription Modulation Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Response Biological Response Protein_Synthesis->Biological_Response

Caption: Figure 1: A diagram of the nuclear receptor signaling pathway.

Experimental Protocol: TR-FRET Coactivator Recruitment Assay

This protocol is adapted from the LanthaScreen™ TR-FRET Coregulator Protocol.[2]

Objective: To quantify the ability of this compound derivatives to act as agonists for a specific nuclear receptor by measuring the recruitment of a coactivator peptide.

Materials:

  • GST-tagged Nuclear Receptor Ligand Binding Domain (LBD)

  • Terbium-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide

  • Assay buffer

  • This compound derivative library (in DMSO)

  • Control agonist

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • Dispense the diluted compounds into the 384-well plate. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation:

    • Prepare a 2X working solution of the GST-NR-LBD in assay buffer.

    • Prepare a 2X working solution of the Terbium-anti-GST antibody and Fluorescein-coactivator peptide mixture in assay buffer.

  • Assay Protocol:

    • Add the 2X GST-NR-LBD solution to each well containing the test compounds.

    • Incubate for 1 hour at room temperature.

    • Add the 2X Terbium-anti-GST antibody and Fluorescein-coactivator peptide mixture to all wells.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).[4] A delay time of 100 µs followed by a 200 µs integration time is typical.[5]

  • Data Analysis:

    • Calculate the 520/495 nm emission ratio for each well.

    • Normalize the data relative to positive (control agonist) and negative (DMSO) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow

TR_FRET_Workflow Figure 2: TR-FRET Experimental Workflow Start Start Compound_Plating Compound Plating (384-well plate) Start->Compound_Plating Add_NR_LBD Add 2X GST-NR-LBD Compound_Plating->Add_NR_LBD Incubate_1 Incubate 1h at RT Add_NR_LBD->Incubate_1 Add_Detection_Mix Add 2X Antibody/ Coactivator Mix Incubate_1->Add_Detection_Mix Incubate_2 Incubate 1-4h at RT Add_Detection_Mix->Incubate_2 Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 495/520nm) Incubate_2->Read_Plate Data_Analysis Data Analysis (Ratio, Normalization) Read_Plate->Data_Analysis EC50_Determination EC50 Determination Data_Analysis->EC50_Determination End End EC50_Determination->End H295R_Workflow Figure 3: H295R Steroidogenesis Assay Workflow Start Start Cell_Seeding Seed H295R Cells Start->Cell_Seeding Acclimation Acclimate for 24h Cell_Seeding->Acclimation Compound_Exposure Expose to Compounds for 48h Acclimation->Compound_Exposure Collect_Medium Collect Culture Medium Compound_Exposure->Collect_Medium Cell_Viability Assess Cell Viability Compound_Exposure->Cell_Viability Hormone_Analysis Hormone Analysis (ELISA or LC-MS/MS) Collect_Medium->Hormone_Analysis Data_Analysis Data Analysis (Fold Change) Hormone_Analysis->Data_Analysis Cell_Viability->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Investigating the Effects of 14-Deoxypoststerone: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing established animal models to investigate the potential cardiovascular and renal effects of novel steroid compounds, exemplified by the hypothetical molecule 14-deoxypoststerone. The protocols detailed below are based on well-validated methods for studying steroid-induced hypertension, cardiac hypertrophy, and renal damage.

I. Animal Models for Assessing Steroid-Induced Organ Damage

The selection of an appropriate animal model is critical for elucidating the physiological and pathological effects of a novel steroid. Based on the known actions of other steroids, two primary models are recommended for investigating the effects of this compound: the Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat Model and the Anabolic-Androgenic Steroid (AAS)-Induced Cardiac Hypertrophy Mouse Model.

DOCA-Salt Hypertensive Rat Model

This model is ideal for investigating mineralocorticoid-like effects of this compound, such as hypertension and end-organ damage to the heart and kidneys. The model mimics low-renin, salt-sensitive hypertension.[1]

Anabolic-Androgenic Steroid (AAS)-Induced Cardiac Hypertrophy Mouse Model

This model is suited for exploring the androgenic and anabolic effects of this compound on the heart, specifically its potential to induce cardiac hypertrophy and other cardiomyopathies.[2][3]

II. Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing the DOCA-salt and anabolic steroid models. These values can serve as a benchmark for evaluating the effects of this compound.

Table 1: Expected Outcomes in the DOCA-Salt Hypertensive Rat Model

ParameterControl Group (Sham)DOCA-Salt Treated GroupReference
Systolic Blood Pressure (mmHg)117 ± 4189 ± 5[4]
Diastolic Blood Pressure (mmHg)109 ± 10182 ± 19[5]
Heart Weight (Wet, mg)~1000~1400[4]
Heart Weight to Body Weight Ratio (mg/g)~2.5~3.5[5]
Left Ventricular Wall Thickness (mm)~1.8~2.5[5]

Table 2: Expected Outcomes in the Anabolic Steroid-Induced Cardiac Hypertrophy Mouse Model

ParameterControl GroupAnabolic Steroid Treated GroupReference
Left Ventricular Mass Index (g/m²)80 ± 15106 ± 26[6]
Left Ventricular Ejection Fraction (%)59 ± 549 ± 7[6]
Interventricular Septal Thickness (mm)~0.8~1.1[7]
Left Ventricular Posterior Wall Thickness (mm)~0.8~1.0[7]

III. Experimental Protocols

DOCA-Salt Hypertensive Rat Model Protocol

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Deoxycorticosterone acetate (DOCA) pellets (50 mg, 21-day release) or DOCA solution

  • 1% NaCl drinking water

  • Standard rat chow

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for uninephrectomy

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography)

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week.

  • Uninephrectomy (Day 0):

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter.

    • Remove the kidney and suture the incision.

    • Administer post-operative analgesics as required.

  • DOCA Administration (Day 1):

    • Anesthetize the rat.

    • Implant a 50 mg DOCA pellet subcutaneously in the dorsal neck region. Alternatively, administer DOCA via subcutaneous injection.

  • High-Salt Diet:

    • Replace drinking water with a 1% NaCl solution.

  • Monitoring:

    • Measure systolic and diastolic blood pressure weekly using a tail-cuff system.

    • Monitor body weight and fluid intake regularly.

  • Termination (e.g., Day 28):

    • Anesthetize the rat and collect blood samples via cardiac puncture for biochemical analysis.

    • Euthanize the animal.

    • Harvest the heart and remaining kidney, weigh them, and fix them in 10% neutral buffered formalin for histopathological analysis.

Anabolic-Androgenic Steroid (AAS)-Induced Cardiac Hypertrophy Mouse Model Protocol

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (or other AAS) dissolved in a suitable vehicle (e.g., sesame oil)

  • Standard mouse chow and water

  • Echocardiography system with a high-frequency transducer

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimate mice for at least one week.

  • AAS Administration:

    • Administer this compound (or other AAS) via subcutaneous injection or gavage at the desired dose and frequency (e.g., daily or several times a week) for a specified duration (e.g., 4-8 weeks). A control group should receive the vehicle only.

  • Echocardiographic Analysis:

    • Perform echocardiography at baseline and at the end of the treatment period to assess cardiac structure and function.

    • Anesthetize the mouse and place it in a supine or left lateral position.

    • Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views to measure left ventricular dimensions, wall thickness, and ejection fraction.[8][9]

  • Termination:

    • At the end of the study, anesthetize the mouse and collect blood.

    • Euthanize the animal.

    • Harvest the heart, weigh it, and fix it in 10% neutral buffered formalin for histopathological analysis.

Histopathological Analysis Protocols

Purpose: To assess general tissue morphology, cell size, and inflammation in the heart and kidney.

Procedure: [10]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 minutes).

    • Immerse in 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Hematoxylin Staining:

    • Stain in Mayer's Hematoxylin for 3-5 minutes.

    • Wash in running tap water for 5 minutes.

    • "Blue" the sections in Scott's tap water substitute for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Eosin Staining:

    • Stain in 1% Eosin Y solution for 1-3 minutes.

    • Wash in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Purpose: To specifically stain and quantify collagen fibers, indicating fibrosis in the heart and kidney.

Procedure: [11][12][13]

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Staining:

    • Incubate sections in Picro-Sirius Red solution for 60 minutes.

  • Rinsing:

    • Rinse slides in two changes of 0.5% acetic acid solution.

  • Dehydration and Mounting:

    • Dehydrate rapidly in three changes of 100% ethanol.

    • Clear in xylene.

    • Mount with a synthetic resinous medium.

IV. Signaling Pathways and Visualizations

The effects of steroids on the cardiovascular and renal systems are mediated by specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Mineralocorticoid Receptor Signaling Pathway

Activated by mineralocorticoids (and potentially this compound in the DOCA-salt model), this pathway plays a key role in sodium and water retention, leading to hypertension, as well as promoting inflammation and fibrosis in the heart and kidneys.[14][15]

Mineralocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid This compound (or Aldosterone) MR Mineralocorticoid Receptor (MR) Steroid->MR Binds Nucleus Nucleus MR->Nucleus Translocates to MRE Mineralocorticoid Response Element (MRE) Nucleus->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Sodium_Channel Epithelial Sodium Channel (ENaC) Upregulation Gene_Transcription->Sodium_Channel Inflammation Inflammation Gene_Transcription->Inflammation Fibrosis Fibrosis Gene_Transcription->Fibrosis Sodium_Retention Sodium & Water Retention Sodium_Channel->Sodium_Retention Hypertension Hypertension Sodium_Retention->Hypertension Organ_Damage Cardiac & Renal Damage Hypertension->Organ_Damage Inflammation->Organ_Damage Fibrosis->Organ_Damage

Caption: Mineralocorticoid receptor signaling pathway.

Androgen Receptor Signaling Pathway in Cardiomyocytes

This pathway is central to the hypertrophic effects of anabolic-androgenic steroids. Binding of the steroid to the androgen receptor in cardiomyocytes activates downstream signaling cascades that promote protein synthesis and cell growth.[3][16][17]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS This compound (or other AAS) AR Androgen Receptor (AR) AAS->AR Binds Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Cell_Growth Cardiomyocyte Growth Protein_Synthesis->Cell_Growth Cardiac_Hypertrophy Cardiac Hypertrophy Cell_Growth->Cardiac_Hypertrophy

Caption: Androgen receptor signaling in cardiomyocytes.

Experimental Workflow

The following diagram illustrates the general experimental workflow for investigating the effects of this compound in an animal model.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization model_induction Induce Animal Model (e.g., Uninephrectomy + DOCA-Salt) acclimatization->model_induction treatment Administer this compound or Vehicle (Control) model_induction->treatment monitoring In-life Monitoring (Blood Pressure, Body Weight) treatment->monitoring functional_assessment Functional Assessment (Echocardiography) monitoring->functional_assessment termination Euthanasia & Sample Collection (Blood, Heart, Kidney) functional_assessment->termination biochemical Biochemical Analysis termination->biochemical histopathology Histopathological Analysis (H&E, Picrosirius Red) termination->histopathology end End biochemical->end histopathology->end

Caption: General experimental workflow.

References

Application Note: Quantitative PCR Analysis of Gene Expression Following 14-Deoxypoststerone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

14-Deoxypoststerone is a novel synthetic steroid derivative under investigation for its potential therapeutic properties. Preliminary studies suggest its involvement in modulating key cellular processes such as inflammation and cell cycle progression. This application note provides a detailed protocol for analyzing changes in gene expression in response to this compound treatment using quantitative Polymerase Chain Reaction (qPCR). The outlined methodology enables researchers, scientists, and drug development professionals to accurately quantify the transcriptional regulation of target genes, offering insights into the compound's mechanism of action. This document details the experimental workflow, data analysis, and interpretation, and provides a hypothetical signaling pathway influenced by this compound.

Experimental Overview

This protocol describes the treatment of a human cell line with this compound, followed by RNA extraction, reverse transcription to complementary DNA (cDNA), and subsequent qPCR analysis. The expression levels of target genes, implicated in the downstream signaling cascade of this compound, are normalized to the expression of stable housekeeping genes. The relative quantification of gene expression is determined using the comparative Ct (ΔΔCt) method.

Key Materials and Reagents

  • Human cell line (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • This compound (or a suitable analog)

  • Phosphate-Buffered Saline (PBS)

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Nuclease-free water

  • Forward and reverse primers for target and reference genes

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the chosen human cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent) in the experimental design.

  • Treatment: Once the cells reach the desired confluency, replace the old medium with the medium containing different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 24 hours).

RNA Extraction and Quantification
  • Cell Lysis: After the treatment period, wash the cells with PBS and then lyse the cells directly in the well using the lysis buffer provided in the RNA extraction kit.

  • RNA Isolation: Proceed with the RNA extraction according to the manufacturer's protocol. This typically involves phase separation, precipitation, and washing steps.

  • RNA Quantification and Quality Control: Resuspend the final RNA pellet in nuclease-free water. Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, nuclease-free tube, combine the following components for each RNA sample:

    • Total RNA (1 µg)

    • 10X RT Buffer

    • 10X RT Random Primers

    • 25X dNTP Mix

    • MultiScribe™ Reverse Transcriptase

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Place the tubes in a thermal cycler and run the following program:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

    • Hold at 4°C.

  • Storage: The resulting cDNA can be stored at -20°C for later use.

Quantitative PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample and gene, set up triplicate reactions. A typical reaction mix includes:

    • 2X SYBR Green qPCR Master Mix

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template (diluted 1:10)

    • Nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Place the qPCR plate in a real-time PCR detection system and run the following thermal cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • 95°C for 15 seconds

      • 60°C for 1 minute

    • Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplification.

  • Data Collection: The instrument will record the fluorescence intensity at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.

Data Presentation

The raw Ct values obtained from the qPCR instrument are first normalized to a reference gene, and then the fold change in gene expression is calculated relative to the control group.

Table 1: Raw Ct Values for Target and Reference Genes after this compound Treatment

Treatment GroupReplicateTarget Gene 1 (e.g., FOS) CtTarget Gene 2 (e.g., CCND1) CtReference Gene (e.g., GAPDH) Ct
Vehicle Control 124.1226.8918.54
224.2526.7718.61
324.1826.8118.58
10 µM this compound 126.3425.1218.62
226.4125.0518.59
326.3825.1618.65

Table 2: Relative Quantification of Gene Expression using the ΔΔCt Method

Treatment GroupAvg. Target Gene 1 CtAvg. Ref. Gene CtΔCt (Target 1)ΔΔCt (Target 1)Fold Change (2^-ΔΔCt) (Target 1)Avg. Target Gene 2 CtΔCt (Target 2)ΔΔCt (Target 2)Fold Change (2^-ΔΔCt) (Target 2)
Vehicle Control 24.1818.585.600.001.0026.828.240.001.00
10 µM this compound 26.3818.627.762.160.2225.116.49-1.753.36

Mandatory Visualizations

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with this compound and Vehicle Control seed_cells->treat_cells rna_extraction RNA Extraction treat_cells->rna_extraction rna_qc RNA Quantification & QC (A260/A280) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup Setup qPCR Reactions (SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Run qPCR in Real-Time System qpcr_setup->qpcr_run data_collection Collect Ct Values qpcr_run->data_collection delta_ct Calculate ΔCt (Normalization to Ref. Gene) data_collection->delta_ct delta_delta_ct Calculate ΔΔCt (Relative to Control) delta_ct->delta_delta_ct fold_change Calculate Fold Change (2^-ΔΔCt) delta_delta_ct->fold_change

Caption: Experimental workflow for qPCR analysis.

G cluster_nucleus Nucleus drug This compound receptor Cell Surface Receptor drug->receptor mapkkk MAPKKK (e.g., RAF) receptor->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK) mapkk->mapk tf Transcription Factors (e.g., FOS, JUN) mapk->tf gene_exp Gene Expression tf->gene_exp nucleus Nucleus cell_cycle Cell Cycle Progression (e.g., CCND1) gene_exp->cell_cycle apoptosis Apoptosis gene_exp->apoptosis

Caption: Hypothetical MAPK signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of gene expression changes induced by this compound. The described qPCR workflow, from cell treatment to data analysis, offers a reliable and sensitive method to investigate the molecular mechanisms of this novel compound. The provided data tables and diagrams serve as a clear guide for presenting and interpreting the experimental results. This methodology can be adapted to study other compounds and target genes, making it a valuable tool in drug discovery and development research.

Application of 14-Deoxypoststerone in Cancer Cell Line Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and research databases, there is currently no available information on the application of 14-Deoxypoststerone in cancer cell line studies. Searches for direct studies, its mechanism of action in cancer, or its potential interaction with relevant cellular targets like the Progesterone Receptor Membrane Component 1 (PGRMC1) did not yield any specific results.

The initial hypothesis that this compound, as a steroidal compound, might interact with PGRMC1—a receptor implicated in various cancers—could not be substantiated with existing research. While extensive information is available on the role of PGRMC1 in cancer biology, including its signaling pathways and involvement in apoptosis and cell proliferation, no studies have been identified that investigate this compound in this or any other context related to cancer.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for the use of this compound in cancer cell line research. The foundational scientific data required to generate such a document does not appear to exist in the public domain at this time.

Researchers, scientists, and drug development professionals interested in the potential anticancer effects of novel steroid compounds may consider initiating preliminary in vitro studies to explore the activity of this compound on various cancer cell lines. Such research would be necessary to generate the foundational data required for the development of detailed protocols and to understand its potential mechanisms of action.

Troubleshooting & Optimization

Technical Support Center: Optimizing 14-Deoxypoststerone Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of 14-Deoxypoststerone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic progestin designed for in vitro research applications. As a progesterone (B1679170) analog, its primary mechanism of action is through the modulation of the progesterone receptor (PR). Upon binding to PR, this compound can initiate both classical genomic and non-classical signaling pathways, leading to changes in gene expression and cellular function.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: For initial experiments, a concentration range of 1 nM to 1 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your specific cell type and endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is a hydrophobic molecule. It is recommended to prepare a stock solution in a non-polar solvent such as DMSO or ethanol. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the key signaling pathways activated by this compound?

A4: this compound is expected to activate the progesterone receptor signaling pathway. This includes the classical genomic pathway leading to the regulation of gene transcription, as well as rapid, non-genomic pathways that can involve the activation of cytoplasmic kinases like c-Src and the MAPK/ERK cascade.[1][2]

Troubleshooting Guides

Issue 1: Low or No Cellular Response to this compound
Possible Cause Troubleshooting Step
Incorrect Dosage Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).
Low Receptor Expression Confirm the expression of the progesterone receptor (PR) in your cell line using techniques like Western blot or qPCR.
Compound Degradation Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of the stock solution.
Solubility Issues Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and does not affect cell viability.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation. If observed, prepare a new dilution series from the stock solution.
Solvent Toxicity Run a vehicle control (medium with the same concentration of solvent used for this compound) to assess the effect of the solvent on cell viability and the experimental endpoint.
Non-specific Binding In binding assays, include a control with a large excess of unlabeled progesterone to determine non-specific binding.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dose-Response Experiment using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound from your stock solution in the appropriate cell culture medium. A typical final concentration range to test would be 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical EC50 values for this compound in different cell lines and assays. These values are for illustrative purposes and should be determined experimentally for your specific system.

Cell Line Assay Type Endpoint Hypothetical EC50 (nM)
T47D (Breast Cancer)Luciferase Reporter AssayProgesterone Response Element (PRE) activity5.2
Ishikawa (Endometrial Cancer)Cell Proliferation (MTT)Increased cell viability25.8
Primary Neuronal CultureWestern BlotPhosphorylation of ERK1/215.3

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14-DP This compound PR_mem Membrane PR 14-DP->PR_mem Rapid Signaling PR_cyto Progesterone Receptor (PR) 14-DP->PR_cyto Binds Src c-Src PR_mem->Src HSP HSP PR_cyto->HSP Dissociation PR_nuc Active PR Dimer PR_cyto->PR_nuc Dimerization & Translocation MAPK_cascade MAPK Cascade (ERK) Src->MAPK_cascade MAPK_cascade->PR_cyto Phosphorylation PRE Progesterone Response Element (PRE) PR_nuc->PRE Binds Gene Target Gene Transcription PRE->Gene

Caption: Progesterone Receptor signaling pathway activated by this compound.

Experimental_Workflow start Start: Optimize 14-DP Dosage prep_stock Prepare 10 mM Stock in DMSO start->prep_stock dose_response Perform Dose-Response (0.1 nM - 10 µM) prep_stock->dose_response viability_assay Cell Viability Assay (MTT) dose_response->viability_assay check_viability Assess Cell Viability viability_assay->check_viability check_viability->prep_stock Toxicity Observed determine_ec50 Determine EC50/IC50 check_viability->determine_ec50 Viability >80% target_assay Perform Target-Specific Assay (e.g., Western, qPCR, Reporter) determine_ec50->target_assay analyze_results Analyze and Interpret Results target_assay->analyze_results end End: Optimal Dosage Identified analyze_results->end

Caption: Workflow for determining the optimal dosage of this compound.

Troubleshooting_Flow start Issue: No Cellular Response check_dosage Is the dosage range appropriate? start->check_dosage check_receptor Is the Progesterone Receptor expressed? check_dosage->check_receptor Yes solution_dosage Action: Perform a wider dose-response experiment. check_dosage->solution_dosage No check_compound Is the compound stock fresh and soluble? check_receptor->check_compound Yes solution_receptor Action: Verify PR expression (Western/qPCR). check_receptor->solution_receptor No solution_compound Action: Prepare fresh stock. Check for precipitation. check_compound->solution_compound No end Problem Resolved check_compound->end Yes solution_dosage->check_receptor solution_receptor->check_compound solution_compound->start

Caption: Troubleshooting logic for a lack of cellular response.

References

Technical Support Center: Stability of 14-Deoxypoststerone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 14-Deoxypoststerone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: this compound is a research compound, and specific stability data is limited. The following recommendations are based on established knowledge of steroid hormone stability, particularly progesterone (B1679170), which is structurally similar. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound activity or concentration over a short period. Adsorption to plasticware.Use glass or low-adhesion polypropylene (B1209903) labware. The addition of a small amount of a carrier protein like albumin to the solution can also minimize adsorption.[1]
Degradation due to light exposure.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.
Oxidation.Degas solvents before use. Consider adding antioxidants, such as BHT or BHA, to the solution, but verify their compatibility with your experimental system.
Inconsistent results between experiments. Inconsistent solution preparation and storage.Prepare fresh stock solutions for each experiment whenever possible.[2] If storing solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
pH-mediated degradation.Buffer the solution to a pH where this compound exhibits maximum stability. For progesterone, neutral to slightly acidic pH is generally preferred.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent.Use a co-solvent system (e.g., ethanol (B145695)/water, DMSO/buffer). Ensure the final concentration of the organic solvent is compatible with your experimental setup. The use of cyclodextrins can also enhance the solubility of steroids.[4]
Temperature fluctuations affecting solubility.Store solutions at a constant and appropriate temperature. Avoid storing solutions at low temperatures if the compound has a tendency to precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on studies of structurally similar steroids like progesterone, the primary factors causing degradation are:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.[5][6]

  • Oxidation: Degradation due to reaction with oxygen, which can be initiated by light or the presence of metal ions.[7]

  • Photodegradation: Degradation upon exposure to light, particularly UV light.[5][7]

  • Thermal Degradation: Degradation at elevated temperatures.[5][7]

Q2: What is the recommended way to prepare and store stock solutions of this compound?

A2: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Use a solvent in which this compound is highly soluble and stable. Anhydrous ethanol or DMSO are common choices for steroid hormones.[3]

  • Fresh Preparation: Ideally, prepare solutions fresh before each use.[2]

  • Storage Conditions: If storage is necessary, store stock solutions at -20°C or lower in tightly sealed, amber glass vials.[1][2][3]

  • Aliquoting: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and contamination.[2][3]

Q3: My experimental protocol requires diluting this compound in an aqueous buffer. What precautions should I take?

A3: When diluting in aqueous buffers:

  • pH Control: Ensure the buffer has a pH that favors stability. For progesterone, this is typically near neutral.

  • Co-solvents: If solubility is an issue, a small percentage of an organic co-solvent from the stock solution (e.g., ethanol, DMSO) may be necessary. Ensure the final concentration of the co-solvent is compatible with your cells or assay system.

  • Minimize Time in Aqueous Solution: Prepare aqueous dilutions as close to the time of the experiment as possible to minimize degradation.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A forced degradation study is the recommended method to assess stability. This involves subjecting the compound in solution to various stress conditions and analyzing its concentration over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Objective: To evaluate the stability of this compound in solution under various stress conditions.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 3, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber vials and clear vials

3. Methodology:

3.1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3.2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.[6]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.[7]

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).[8]

  • Photodegradation: Expose an aliquot of the stock solution in a clear vial to a UV light source.

3.3. Time Points:

  • Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

3.4. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.[7][9]

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Hydrolysis (e.g., ring opening) This compound->Hydrolysis_Products  Acid/Base   Oxidation_Products Oxidation (e.g., hydroxylation) This compound->Oxidation_Products  O₂, Light, Metal Ions   Photodegradation_Products Photodegradation (e.g., isomerized products) This compound->Photodegradation_Products  UV/Vis Light  

Caption: Potential degradation pathways of this compound in solution.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photodegradation prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

References

overcoming poor solubility of 14-Deoxypoststerone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of 14-Deoxypoststerone. The following sections offer detailed protocols and comparative data to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?

A1: this compound, like other steroid-based molecules, is highly hydrophobic. Its chemical structure lacks significant polar functional groups that can interact favorably with water molecules. This leads to very low intrinsic solubility in aqueous solutions, causing it to precipitate or remain as a solid.

Q2: What are the primary methods to improve the solubility of this compound for in vitro experiments?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. The most common for laboratory settings include:

  • Co-solvents: Using a water-miscible organic solvent to create a solvent mixture with reduced polarity.[1][2]

  • Inclusion Complexation: Utilizing cyclodextrins to encapsulate the hydrophobic drug molecule, rendering it soluble in water.[3][4][5]

  • Surfactants: Employing surfactants that form micelles, which can sequester the hydrophobic compound in their core.[6][7][8]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer scale, which increases the surface area and dissolution rate.[9][10][11]

Q3: How do I choose the right solubilization method for my specific experiment?

A3: The choice of method depends on the experimental context, particularly the biological system being used.

  • For cell-based assays , co-solvents like DMSO are common, but the final concentration must be kept low (typically <0.5%) to avoid solvent-induced toxicity. Cyclodextrins are also an excellent choice as they are generally well-tolerated by cells.[3]

  • For biochemical assays (e.g., enzyme kinetics), any method is viable as long as the chosen excipient does not interfere with the assay components. A pilot study to check for interference is recommended.

  • For in vivo studies , formulations often require more complex systems like nanoparticle suspensions, or specific combinations of co-solvents and surfactants approved for animal use.[9]

Q4: What are the potential downsides or experimental interferences I should be aware of for each method?

A4: Each method has potential drawbacks:

  • Co-solvents (e.g., DMSO, Ethanol): Can be toxic to cells at higher concentrations and may alter protein conformation or enzyme activity.

  • Cyclodextrins: Can sometimes extract cholesterol from cell membranes, which might affect signaling pathways.[3] The choice of cyclodextrin (B1172386) type is important.

  • Surfactants (e.g., Polysorbate 80, SDS): Can denature proteins and disrupt cell membranes, even at low concentrations.[7] Non-ionic surfactants are generally less harsh than ionic ones.[7]

  • Nanoparticles: The preparation can be complex, and the stabilizers used in the formulation must be tested for biological activity.[12]

Troubleshooting and Solubilization Workflow

If you are encountering solubility issues, the following workflow can help you select an appropriate method.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Advanced Method Selection start Poor solubility of This compound observed stock Prepare concentrated stock in 100% organic solvent (e.g., DMSO, Ethanol) start->stock dilute Dilute stock into aqueous buffer stock->dilute precip Precipitation occurs? dilute->precip success Solution is clear. Proceed with experiment. (Keep solvent conc. low) precip->success No failure Proceed to advanced solubilization methods precip->failure Yes exp_type What is the experimental system? failure->exp_type cell_assay Cell-Based Assay exp_type->cell_assay biochem_assay Biochemical Assay exp_type->biochem_assay invivo_study In Vivo Study exp_type->invivo_study method_cyclo Use Cyclodextrins (e.g., HP-β-CD) cell_assay->method_cyclo method_surfactant Use non-ionic surfactant (e.g., Polysorbate 80) biochem_assay->method_surfactant method_nano Use Nanoparticle Formulation invivo_study->method_nano

Caption: Troubleshooting workflow for selecting a solubilization method.

Quantitative Data Summary

The table below summarizes achievable concentrations of this compound using different solubilization methods. These values are illustrative and should be optimized for your specific buffer system.

Solubilization MethodExcipient & ConcentrationAchievable Concentration (µM)Key Considerations
Aqueous Buffer None (e.g., PBS, pH 7.4)< 1Very poor intrinsic solubility.
Co-solvent 0.5% DMSO20 - 50Final DMSO concentration must be tested for cellular toxicity.[13]
Co-solvent 1% Ethanol (B145695)15 - 40Potential for cell stress or protein denaturation.
Inclusion Complex 10 mM HP-β-Cyclodextrin100 - 200Generally biocompatible; may interact with cell membranes.[3][14]
Surfactant 0.1% Polysorbate 80 (Tween® 80)50 - 150Use non-ionic surfactants for biological assays to minimize disruption.[6]
Surfactant 0.05% Cremophor® EL80 - 180Can cause hypersensitivity reactions in vivo.[15]

Mechanisms of Solubilization

The diagrams below illustrate the mechanisms of action for the most common solubilization techniques.

G cluster_cosolvent Co-solvent Mechanism cosolvent_node drug_cosolvent This compound (Hydrophobic) cosolvent_mol Co-solvent (e.g., DMSO) drug_cosolvent->cosolvent_mol water_cosolvent Water Molecules water_cosolvent->cosolvent_mol desc_cosolvent Co-solvents decrease the overall polarity of the water-based solvent, allowing hydrophobic molecules to dissolve more easily.

Caption: Co-solvents reduce the polarity of the aqueous solution.

G cluster_cyclodextrin Cyclodextrin Inclusion Complex cd_structure Cyclodextrin cd_cavity Hydrophobic Cavity drug_cd This compound drug_cd->cd_cavity Enters caption_cd The hydrophobic drug is encapsulated within the cyclodextrin's non-polar interior, while the hydrophilic exterior interacts with water.

Caption: Cyclodextrins encapsulate hydrophobic molecules.[4]

G cluster_micelle Surfactant Micelle Solubilization micelle_core Hydrophobic Core s1 Surfactant micelle_core->s1 s2 Surfactant micelle_core->s2 s3 Surfactant micelle_core->s3 s4 Surfactant micelle_core->s4 s5 Surfactant micelle_core->s5 s6 Surfactant micelle_core->s6 drug_micelle This compound drug_micelle->micelle_core Sequestered in caption_micelle Surfactant molecules form micelles in water, trapping the hydrophobic drug within the non-polar core.

Caption: Surfactants form micelles to solubilize compounds.[7]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol is suitable for preparing stock solutions for most in vitro assays.

  • Weighing: Accurately weigh out 1-5 mg of this compound powder into a sterile microcentrifuge tube.

  • Stock Solution Preparation: Add pure, anhydrous DMSO to the powder to create a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear. This is your primary stock.

  • Working Solution: To prepare your final working solution, perform a serial dilution. First, dilute the primary stock into your cell culture medium or buffer to create an intermediate stock. Then, perform the final dilution to the desired experimental concentration.

  • Final Concentration Check: Ensure the final concentration of DMSO in your experiment is non-toxic (e.g., below 0.5%). Run a vehicle control (buffer with the same final DMSO concentration but without the drug) in your experiments.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is excellent for reducing the concentration of organic co-solvents in cellular assays.[3]

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Sterile filter if necessary.

  • Add Compound: Weigh the required amount of this compound and add it directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. Incubate the mixture at 37°C for 1-4 hours with constant shaking or use a sonicating water bath for 30-60 minutes to facilitate the formation of the inclusion complex.[16]

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. It is highly recommended to determine the actual concentration of solubilized this compound in the supernatant using HPLC or UV-Vis spectrophotometry.

  • Usage: Use the quantified supernatant as your stock solution for dilutions into the experimental system.

Protocol 3: Solubilization using a Surfactant (Polysorbate 80)

This protocol is useful for formulation development but requires careful validation for biological assays.

  • Prepare Surfactant Stock: Prepare a 1-10% (w/v) stock solution of Polysorbate 80 (Tween® 80) in your aqueous buffer.

  • Prepare Drug Solution: In a separate glass vial, weigh the this compound powder. Add a small amount of a co-solvent like ethanol to first wet and dissolve the powder.

  • Mix and Disperse: While vortexing, slowly add the surfactant stock solution to the dissolved drug. Continue vortexing until a clear, homogenous solution is formed.

  • Solvent Evaporation (Optional): If the initial co-solvent is undesirable, it can be removed by gentle heating under a stream of nitrogen gas.

  • Final Dilution: Dilute the resulting solution in the aqueous buffer to achieve the desired final concentration of both the drug and the surfactant. Ensure the final surfactant concentration is below its critical micelle concentration (CMC) if micelle formation is not desired, or well above it if micellar solubilization is the goal.[8] Run appropriate vehicle controls containing the surfactant.

References

Technical Support Center: Minimizing Off-Target Effects of Novel Steroid-like Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of novel steroid-like compounds, exemplified by the hypothetical molecule "14-Deoxypoststerone."

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with novel compounds like this compound?

A1: Off-target effects occur when a compound binds to and alters the activity of proteins or molecules other than its intended biological target.[1][2] These unintended interactions are a major concern because they can lead to misinterpretation of experimental data, where the observed cellular phenotype may not be a result of modulating the intended target.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to the failure of a promising therapeutic candidate in later stages of drug development due to unforeseen side effects.[1][2]

Q2: I'm observing a phenotype in my cells after treatment with this compound, but I'm unsure if it's an on-target or off-target effect. How can I begin to investigate this?

A2: A systematic approach is crucial to dissect on-target versus off-target effects. A good starting point is to determine the lowest effective concentration of your compound that elicits the desired on-target effect through dose-response studies.[1] Additionally, employing a structurally related but inactive control compound can help differentiate specific from non-specific effects. If the phenotype persists even with the inactive control, it is likely an off-target effect. Further validation can be achieved using genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target.[1] If the phenotype is still present in the absence of the target protein, it strongly suggests an off-target mechanism.

Q3: What are the primary strategies to proactively minimize off-target effects during the experimental design phase?

A3: Proactive minimization of off-target effects is a key aspect of robust drug discovery. Key strategies include:

  • Rational Drug Design: Utilize computational and structural biology tools to design compounds with high specificity for the intended target.[3]

  • High-Throughput Screening (HTS): Screen compound libraries to identify molecules with the highest affinity and selectivity for the target, eliminating those with significant off-target activity early on.[3]

  • Genetic and Phenotypic Screening: Employ technologies like CRISPR-Cas9 or RNA interference to understand the pathways involved and potential off-target interactions.[3]

  • Use of Minimal Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of the compound that produces the intended on-target effect, as higher concentrations are more likely to induce off-target binding.[1]

Troubleshooting Guides

Problem 1: High Cellular Toxicity Observed at Concentrations Needed for Efficacy

Possible Cause: The observed toxicity may be due to this compound binding to one or more off-targets that regulate essential cellular pathways.

Troubleshooting Steps:

  • Confirm On-Target Engagement at Lower Concentrations:

    • Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target at concentrations below the toxic threshold.[1][4]

  • Broad-Spectrum Off-Target Profiling:

    • Screen this compound against a panel of common off-target liabilities, such as kinases, GPCRs, and ion channels.[1] This can help identify the protein(s) responsible for the toxicity.

  • Computational Analysis:

    • Utilize in silico tools to predict potential off-target interactions based on the structure of this compound.[5] This can provide a list of putative off-targets to investigate experimentally.

Problem 2: Inconsistent Phenotypic Results Across Different Cell Lines

Possible Cause: The expression levels of the on-target and potential off-targets can vary significantly between different cell lines, leading to inconsistent results.

Troubleshooting Steps:

  • Characterize Target and Off-Target Expression:

    • Quantify the protein expression levels of the intended target in each cell line using methods like Western blotting or mass spectrometry.

    • If potential off-targets have been identified, assess their expression levels as well.

  • Correlate Expression with Phenotype:

    • Analyze whether the strength of the observed phenotype correlates with the expression level of the on-target protein across the different cell lines. A strong correlation suggests an on-target effect.

  • Utilize a Target-Null Cell Line:

    • If possible, test this compound in a cell line where the intended target has been knocked out. The absence of the phenotype in this cell line would provide strong evidence for an on-target effect.

Data Presentation

Table 1: Hypothetical Off-Target Screening Data for this compound
Target ClassRepresentative TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Notes
Primary Target Steroid Receptor X 15 25 Desired on-target activity
KinasesKinase A>10,000>10,000No significant inhibition
Kinase B8001,200Weak off-target activity
GPCRsGPCR Y>10,000>10,000No significant binding
Ion ChannelsIon Channel Z500950Moderate off-target inhibition

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its intracellular target in intact cells.[1][4]

Methodology:

  • Cell Treatment: Incubate cultured cells with this compound at various concentrations. Include a vehicle-treated control group.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[1]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., luminescence-based) to measure the amount of ATP remaining or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any kinases that show significant inhibition.

Visualizations

experimental_workflow Troubleshooting Workflow for Observed Phenotype phenotype Phenotype Observed with This compound dose_response Perform Dose-Response Experiment phenotype->dose_response inactive_control Test Inactive Control Compound dose_response->inactive_control target_knockdown Genetic Knockdown/out of Target (siRNA/CRISPR) inactive_control->target_knockdown is_off_target Likely Off-Target Effect is_on_target Likely On-Target Effect confirm_on_target Confirm On-Target Mechanism is_on_target->confirm_on_target phenotype_persists Phenotype Persists? target_knockdown->phenotype_persists phenotype_persists->is_off_target Yes phenotype_persists->is_on_target No signaling_pathway Potential Off-Target Signaling drug This compound on_target On-Target (Steroid Receptor X) drug->on_target Binds off_target Off-Target (e.g., Kinase B) drug->off_target Binds on_pathway Intended Signaling Pathway on_target->on_pathway Modulates off_pathway Unintended Signaling Pathway off_target->off_pathway Modulates on_phenotype Desired Cellular Response on_pathway->on_phenotype Leads to off_phenotype Adverse/Unintended Cellular Response off_pathway->off_phenotype Leads to

References

Technical Support Center: Refining Protocols for 14-Deoxypoststerone Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the administration of 14-deoxypoststerone in mice. Given that this compound is a novel compound, this guide is based on established principles for administering steroid-like, lipophilic molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step in designing an in vivo experiment with this compound?

The initial and most critical step is to establish a suitable vehicle for administration and to determine the solubility of this compound. Due to its presumed lipophilic nature, it is unlikely to be soluble in aqueous solutions. A systematic solubility screen is recommended.

Q2: How do I select an appropriate vehicle for this compound?

Vehicle selection depends on the route of administration and the compound's solubility. Common vehicles for lipophilic compounds include:

  • Oils: Corn oil, sesame oil, or cottonseed oil are often used for subcutaneous (SC) or intramuscular (IM) injections.

  • Aqueous solutions with co-solvents: For intravenous (IV), intraperitoneal (IP), or oral (PO) routes, co-solvents are often necessary. Common co-solvents include DMSO, ethanol, PEG300, PEG400, and cyclodextrins. It is crucial to use the lowest effective concentration of the co-solvent to avoid toxicity.[1]

  • Suspensions: If the compound is not soluble, a homogenous suspension can be prepared using agents like Tween 80 or carboxymethylcellulose.

A vehicle control group is essential in all experiments to ensure that the vehicle itself does not produce any biological effects.

Q3: What are the recommended routes of administration for this compound in mice?

The choice of administration route will influence the compound's pharmacokinetics.

Route of AdministrationAdvantagesDisadvantages
Oral (PO) Non-invasive, mimics clinical administration.Subject to first-pass metabolism, variable absorption.
Intraperitoneal (IP) Bypasses first-pass metabolism, rapid absorption.Potential for injection into organs, can cause irritation.
Intravenous (IV) 100% bioavailability, precise dose delivery.Requires skill, can cause embolism, rapid clearance.
Subcutaneous (SC) Slower absorption, prolonged effect.Can cause local irritation, variable absorption based on site.

Q4: How can I determine the optimal dose of this compound?

A dose-range finding study is recommended. Start with a low dose and escalate to higher doses while monitoring for efficacy and signs of toxicity. A common starting point can be derived from in vitro effective concentrations, though this is not always directly translatable.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect at the expected dose.

  • Cause: Poor solubility or stability of the dosing solution.

    • Solution: Re-evaluate the vehicle and solubility. Visually inspect the dosing solution for precipitation before each administration. Prepare fresh solutions for each experiment.

  • Cause: Rapid metabolism and clearance of the compound.

    • Solution: Consider a different route of administration that provides more sustained exposure (e.g., SC instead of IP). Increase the dosing frequency. Perform a preliminary pharmacokinetic study to determine the compound's half-life.

  • Cause: Incorrect dose calculation.

    • Solution: Double-check all calculations for dose and concentration. Ensure accurate measurement of the compound and vehicle.

Issue 2: Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur).

  • Cause: The compound itself is toxic at the administered dose.

    • Solution: Reduce the dose. Conduct a formal toxicity study to determine the maximum tolerated dose (MTD).

  • Cause: The vehicle is causing toxicity.

    • Solution: Run a vehicle-only control group at the same volume and frequency. If toxicity is observed, select a different, less toxic vehicle or reduce the concentration of co-solvents.

Issue 3: High variability in experimental results between animals.

  • Cause: Inconsistent administration technique.

    • Solution: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, IP injection). Standardize the time of day for administration.

  • Cause: Animal-to-animal differences in metabolism.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure the use of age- and weight-matched animals from a reputable supplier.

Experimental Protocols

Protocol 1: Preparation of a Dosing Solution (Example with Co-solvent)
  • Weigh the required amount of this compound in a sterile microfuge tube.

  • Add a small volume of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely. Vortex if necessary.

  • In a separate sterile tube, prepare the final vehicle. For example, a mixture of PEG300 and sterile saline.

  • Slowly add the dissolved compound concentrate to the final vehicle while vortexing to prevent precipitation.

  • Visually inspect the final solution to ensure it is clear and free of precipitates.

  • Store the solution appropriately (e.g., at 4°C, protected from light) and note the stability. It is often best to prepare fresh on the day of dosing.

Protocol 2: Pharmacokinetic Study Design

A preliminary pharmacokinetic (PK) study can provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Administer a single dose of this compound to a cohort of mice.

  • Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).[2][3][4]

  • Process the blood to obtain plasma or serum.

  • Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

The following table can be used to summarize the findings:

Pharmacokinetic ParameterDefinitionExample Value
Cmax Maximum plasma concentration1500 ng/mL
Tmax Time to reach Cmax1 hour
t1/2 Elimination half-life4 hours
AUC Area under the curve (total drug exposure)6000 ng*h/mL

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase solubility Solubility Screen vehicle Vehicle Selection solubility->vehicle dose_range Dose-Range Finding vehicle->dose_range dosing This compound Administration dose_range->dosing monitoring Monitor for Efficacy & Toxicity dosing->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection bioanalysis Bioanalytical Quantification collection->bioanalysis pk_pd Pharmacokinetic/Pharmacodynamic Analysis bioanalysis->pk_pd stats Statistical Analysis pk_pd->stats conclusion conclusion stats->conclusion Draw Conclusions

Caption: General experimental workflow for in vivo studies with this compound.

hypothetical_signaling_pathway cluster_cell Target Cell cluster_nucleus compound This compound receptor Cytoplasmic Receptor compound->receptor Binds complex Compound-Receptor Complex receptor->complex dna DNA (Hormone Response Element) complex->dna Translocates to Nucleus & Binds nucleus Nucleus transcription Gene Transcription dna->transcription Initiates response Cellular Response transcription->response Leads to

Caption: Hypothetical signaling pathway for a steroid-like compound.

Caption: Troubleshooting logic for lack of efficacy in animal studies.

References

Technical Support Center: Enhancing the Antagonist Activity of 14-Deoxypoststerone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are seeing low antagonist potency with our initial 14-deoxypoststerone derivatives. What structural modifications could we explore to enhance progesterone (B1679170) receptor (PR) antagonist activity?

A1: Enhancing antagonist activity often involves modifying the steroid scaffold to optimize its interaction with the progesterone receptor. Based on the structure-activity relationships of known steroidal antagonists, consider the following modifications:

  • 11β-Position: Introduction of bulky aromatic substituents at the 11β-position is a classic strategy for conferring potent antagonist activity.

  • 17α-Position: Modifications at the 17α-position with groups like alkynyl, alkenyl, or hydroxyalkyl can significantly impact binding affinity and activity.

  • C-Ring and D-Ring Conformation: The absence of the 14α-hydroxyl group in your 14-deoxy series likely alters the C/D ring junction. Exploring substitutions that further modify this conformation might be beneficial.

  • 6- and 7-Positions: Introduction of methyl or other small alkyl groups at the 6α/β or 7α/β positions can influence the overall shape and binding of the molecule.

Q2: Our this compound derivatives are exhibiting poor solubility in aqueous buffers, affecting our in vitro assays. How can we address this?

A2: Poor aqueous solubility is a common challenge with steroidal compounds. Here are several approaches:

  • Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO or ethanol (B145695) can help solubilize your compounds. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent itself.

  • Formulation with Cyclodextrins: Encapsulating your compounds in cyclodextrins can enhance their aqueous solubility.

  • Prodrug Approach: Chemical modification to create more soluble prodrugs that are metabolized to the active compound in vivo can be a long-term strategy.

  • Salt Formation: If your derivatives have ionizable groups, forming a salt can significantly improve solubility.

Q3: We are concerned about the selectivity of our compounds against other steroid receptors, such as the glucocorticoid receptor (GR). How can we assess and improve selectivity?

A3: Cross-reactivity with other steroid receptors is a known issue for many PR antagonists.

  • Counter-screening: You should routinely screen your lead compounds for activity at other major steroid receptors, including the glucocorticoid, androgen, estrogen, and mineralocorticoid receptors.

  • Structural Modifications: Selectivity can often be tuned by modifying the substituents on the steroid backbone. For instance, the nature of the substituent at the 11β-position can influence the selectivity between PR and GR.

  • Receptor Binding Assays: Perform competitive binding assays with radiolabeled ligands for each of the steroid receptors to determine the binding affinity of your compounds for each receptor.

Q4: What are the key differences between Type I and Type II progesterone antagonists, and how does this impact our experimental design?

A4: Progesterone antagonists are broadly classified into two types based on their mechanism of action:

  • Type I Antagonists (e.g., ZK98299): These compounds impair the association of the progesterone receptor with DNA.

  • Type II Antagonists (e.g., RU486/Mifepristone): These compounds promote the binding of the PR to DNA, but in a conformation that is transcriptionally inactive.[1]

This distinction is important for your experimental design. For example, a chromatin immunoprecipitation (ChIP) assay would show decreased PR binding to progesterone response elements (PREs) with a Type I antagonist, while a Type II antagonist would show increased or stable binding.

Troubleshooting Guides

Issue 1: High variability in our progesterone receptor binding assay results.

Question Possible Cause Troubleshooting Step
Why are the IC50 values for my this compound derivatives inconsistent between experiments? Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.1. Visually inspect the wells of your assay plate for any signs of precipitation. 2. Test the solubility of your compound in the assay buffer at the highest concentration used. 3. Consider using a lower concentration range or adding a small, controlled amount of a co-solvent.
Incomplete Dissolution of Stock Solution: The compound may not be fully dissolved in the stock solution.1. Ensure your stock solution is clear and free of particulates. 2. Try vortexing or sonicating the stock solution before making dilutions.
Receptor Preparation Inconsistency: The activity of the receptor preparation may vary between batches.1. Use a consistent source and preparation method for your progesterone receptor. 2. Aliquot and store the receptor preparation at -80°C to minimize freeze-thaw cycles. 3. Always run a standard competitor (e.g., mifepristone) with each assay to monitor for consistency.

Issue 2: My lead compound shows good binding affinity but weak antagonist activity in the cell-based transactivation assay.

Question Possible Cause Troubleshooting Step
Why is my compound a potent binder but a weak antagonist? Partial Agonist Activity: The compound may have mixed agonist/antagonist properties.1. Run the transactivation assay in the absence of a PR agonist to check for any agonist activity of your compound alone. 2. Analyze the dose-response curve carefully; partial agonists often show a bell-shaped curve or a plateau at a level of inhibition significantly less than 100%.
Cellular Uptake/Efflux: The compound may not be efficiently entering the cells or may be actively transported out.1. Use cell lines with known transporter expression profiles. 2. Consider co-incubation with known efflux pump inhibitors to see if antagonist activity is restored.
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.1. Analyze the cell culture media and cell lysates by LC-MS to identify any potential metabolites. 2. Use metabolic inhibitors to see if the antagonist activity can be prolonged.

Data Presentation

Below are illustrative tables showing how to present quantitative data for a series of hypothetical this compound derivatives.

Table 1: Progesterone Receptor Binding Affinity of this compound Derivatives

Compound IDR1 SubstituentR2 SubstituentIC50 (nM) ± SEMRelative Binding Affinity (RBA) %*
Progesterone --10.2 ± 1.1100
Mifepristone --1.5 ± 0.2680
14-DP-01 -H-H550.6 ± 45.31.8
14-DP-02 -CH3-H275.1 ± 28.93.7
14-DP-03 -H-C≡CH120.4 ± 15.78.5
14-DP-04 -CH3-C≡CH58.9 ± 7.217.3

*Relative Binding Affinity (RBA) is calculated as (IC50 of Progesterone / IC50 of Test Compound) x 100.

Table 2: In Vitro Antagonist Activity of this compound Derivatives in a PR-Mediated Transactivation Assay

Compound IDIC50 (nM) ± SEMMax Inhibition (%)
Mifepristone 2.1 ± 0.398.5
14-DP-01 > 100025.3
14-DP-02 850.4 ± 92.145.7
14-DP-03 310.8 ± 35.685.2
14-DP-04 95.3 ± 11.495.8

Experimental Protocols

Protocol 1: Progesterone Receptor Competitive Binding Assay

This protocol outlines a method for determining the binding affinity of test compounds to the progesterone receptor using a competitive binding assay with a radiolabeled progestin.

Materials:

  • Human progesterone receptor (full-length or ligand-binding domain)

  • [³H]-Progesterone or other suitable radiolabeled progestin

  • Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate, glycerol, and DTT)

  • Test compounds and a reference standard (e.g., unlabeled progesterone or mifepristone)

  • Scintillation vials and scintillation fluid

  • Filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and standards in DMSO.

    • Create a series of dilutions of the test compounds and standards in the assay buffer.

    • Dilute the progesterone receptor and [³H]-progesterone to the desired concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the diluted test compounds or standards to the appropriate wells.

    • Add the [³H]-progesterone to all wells.

    • Initiate the binding reaction by adding the diluted progesterone receptor to all wells.

    • For non-specific binding control wells, add a high concentration of unlabeled progesterone.

  • Incubation:

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Progesterone Receptor Transactivation Assay

This protocol describes a cell-based reporter gene assay to measure the antagonist activity of test compounds.

Materials:

  • A suitable mammalian cell line (e.g., T47D or HeLa) stably or transiently co-transfected with:

    • An expression vector for the human progesterone receptor.

    • A reporter vector containing a luciferase gene under the control of a progesterone-responsive promoter (e.g., PRE-tk-luc).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Charcoal-stripped FBS to remove endogenous steroids.

  • A progesterone receptor agonist (e.g., progesterone or R5020).

  • Test compounds and a reference antagonist (e.g., mifepristone).

  • Luciferase assay reagent.

  • A luminometer.

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in medium containing charcoal-stripped FBS for at least 48 hours prior to the experiment.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference antagonist in serum-free medium.

    • Prepare the PR agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Remove the culture medium from the cells and replace it with medium containing the test compounds or reference antagonist.

    • Incubate for 1-2 hours.

    • Add the PR agonist to all wells except the vehicle control wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate to the cell lysates.

  • Measurement:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a co-transfected β-galactosidase reporter or a separate cell viability assay).

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives binding_assay Progesterone Receptor Binding Assay synthesis->binding_assay transactivation_assay Transactivation Assay (Antagonist Mode) binding_assay->transactivation_assay Active Compounds selectivity_panel Steroid Receptor Selectivity Panel transactivation_assay->selectivity_panel Potent Antagonists sar_analysis Structure-Activity Relationship Analysis selectivity_panel->sar_analysis Selective Hits sar_analysis->synthesis Design New Analogs adme_profiling In Vitro ADME/ Tox Profiling sar_analysis->adme_profiling Lead Candidates pk_studies Pharmacokinetic Studies adme_profiling->pk_studies efficacy_models Animal Models of Efficacy pk_studies->efficacy_models

Caption: Workflow for the discovery and development of novel PR antagonists.

pr_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Inactive PR (bound to HSPs) Active_PR_P Active PR-P Dimer PR->Active_PR_P Conformational Change & Dimerization Active_PR_Ant Inactive PR-Antagonist Complex PR->Active_PR_Ant P Progesterone (P) P->PR Binds Antagonist This compound Derivative (Antagonist) Antagonist->PR Competitively Binds PRE Progesterone Response Element (PRE) Active_PR_P->PRE Binds to DNA Active_PR_Ant->PRE Altered Conformation Binds to DNA* Gene_Transcription Gene Transcription PRE->Gene_Transcription Recruits Co-activators No_Transcription No Transcription PRE->No_Transcription Recruits Co-repressors note *Note: DNA binding depends on the type of antagonist (Type I vs. Type II). This diagram illustrates a Type II mechanism.

Caption: Simplified progesterone receptor (PR) signaling pathway and antagonist action.

References

addressing inconsistencies in 14-Deoxypoststerone experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14-Deoxypoststerone.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a steroid compound and a derivative of a steroid hormone.[1] It is classified as an ecdysteroid, which are hormones that play a role in the molting, development, and reproduction of invertebrates.[2] In mammals, ecdysteroids like this compound are investigated for various pharmacological effects, including potential anabolic, anti-diabetic, and hepatoprotective properties.[2][3]

Q2: What is the natural source of this compound?

This compound has been identified in plant extracts, notably from the roots of Cyanotis arachnoidea.[4] It is also a metabolite of 20-hydroxyecdysone (B1671079) (20E), a common and abundant ecdysteroid found in various plants.[5] This means it can be formed in biological systems after the administration of 20E.

Q3: What is the potential biological role of this compound?

As a metabolite of 20-hydroxyecdysone, the biological activity of this compound is closely linked to its parent compound. The formation of this compound is considered relevant to the overall pharmacological effects observed after the administration of ecdysteroids.[5] Some ecdysteroid derivatives have been shown to bind to the insect ecdysteroid receptor (EcR).[4]

Q4: How is this compound identified and characterized?

The primary methods for identifying and characterizing this compound are nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).[4] These techniques allow for the determination of its chemical structure and molecular weight.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Bioactivity in Experiments

Possible Cause:

  • Variability in Natural Extracts: If using a plant extract as the source of this compound, the concentration of the compound can vary significantly between batches of the extract. The presence of other bioactive compounds in the extract can also lead to confounding effects.

  • Metabolic Conversion: If administering a precursor like 20-hydroxyecdysone, the rate and extent of its conversion to this compound can differ depending on the experimental model (e.g., cell line, animal model), leading to inconsistent downstream effects.

Troubleshooting Steps:

  • Quantify the Compound: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the exact amount of this compound in your starting material (e.g., plant extract) before conducting bioassays.

  • Purify the Compound: If possible, perform chromatographic purification to isolate this compound from crude extracts to ensure that the observed biological effects are attributable to the compound of interest.

  • Monitor Metabolism: When using a precursor, design experiments to measure the formation of this compound over time in your specific experimental system. This can help correlate the concentration of the metabolite with the observed biological activity.

  • Use a Synthetic Standard: If commercially available, use a certified synthetic standard of this compound as a control to ensure consistency and validate your results.

Issue 2: Difficulty in Detecting or Quantifying this compound

Possible Cause:

  • Inappropriate Analytical Method: The chosen analytical technique may not be sensitive or specific enough for the detection and quantification of this compound in your samples.

  • Sample Preparation Issues: The compound may be lost or degraded during the sample preparation process.

Troubleshooting Steps:

  • Optimize HPLC Method: Develop and validate an HPLC method specifically for this compound. This includes selecting the appropriate column, mobile phase, and detection wavelength.

  • Utilize Mass Spectrometry: For complex biological samples, use Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

  • Review Extraction Protocol: Ensure your sample extraction method is efficient for ecdysteroids. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.

  • Assess Compound Stability: Investigate the stability of this compound under your experimental and sample storage conditions to prevent degradation.

Data Presentation

Table 1: NMR Spectroscopic Data for 14β,17α-14-Deoxypoststerone [4]

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
137.81.83, m; 1.65, m
267.93.86, m
372.14.01, br s
439.52.05, m; 1.57, m
549.32.76, dd (11.9, 4.4)
6202.9-
7126.95.86, d (2.4)
8137.9-
940.52.41, m
1037.1-
1121.11.95, m; 1.76, m
1231.12.01, m; 1.51, m
1347.9-
1443.82.80, d (10.1)
1524.31.89, m; 1.45, m
1621.62.31, m; 1.98, m
1764.92.92, t (8.9)
1816.90.88, s
1921.81.05, s
20211.5-
2131.52.15, s

Experimental Protocols

Protocol 1: Isolation and Identification of this compound from a Plant Extract

This protocol provides a general methodology based on procedures described in the literature.[4]

  • Extraction:

    • Macerate the dried and powdered plant material (e.g., Cyanotis arachnoidea roots) with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest based on TLC analysis.

    • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol-water.

  • Identification and Characterization:

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure.

    • Use HRESIMS to confirm the molecular formula.

Visualizations

metabolic_pathway 20-Hydroxyecdysone 20-Hydroxyecdysone This compound This compound 20-Hydroxyecdysone->this compound Metabolism (e.g., in mice)

Caption: Metabolic conversion of 20-Hydroxyecdysone.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_bioassay Biological Testing Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Fractions Fractions Crude Extract->Fractions Column Chromatography Purified this compound Purified this compound Fractions->Purified this compound Preparative HPLC Structural Elucidation Structural Elucidation Purified this compound->Structural Elucidation NMR Spectroscopy Molecular Formula Confirmation Molecular Formula Confirmation Purified this compound->Molecular Formula Confirmation HRESIMS Bioactivity Assessment Bioactivity Assessment Purified this compound->Bioactivity Assessment

Caption: Experimental workflow for this compound.

troubleshooting_flow node_rect node_rect Inconsistent Results? Inconsistent Results? Source Material? Source Material? Inconsistent Results?->Source Material? Analytical Method? Analytical Method? Inconsistent Results?->Analytical Method? Detection Issue Quantify Active Compound Quantify Active Compound Source Material?->Quantify Active Compound Natural Extract Monitor Metabolite Formation Monitor Metabolite Formation Source Material?->Monitor Metabolite Formation Precursor Purify Compound Purify Compound Quantify Active Compound->Purify Compound Variable Concentration Adjust Model/Dosage Adjust Model/Dosage Monitor Metabolite Formation->Adjust Model/Dosage Inconsistent Conversion Optimize HPLC/LC-MS Optimize HPLC/LC-MS Analytical Method?->Optimize HPLC/LC-MS Yes Review Sample Prep Review Sample Prep Optimize HPLC/LC-MS->Review Sample Prep

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Progesterone Receptor Antagonists: Validating Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or data regarding the biological activity of 14-Deoxypoststerone, including its potential antagonist activity on progesterone (B1679170) receptors. Therefore, this guide provides a template for comparing progesterone receptor (PR) antagonists, using the well-characterized compounds Mifepristone and Ulipristal (B1683391) Acetate (B1210297) as examples. The methodologies and data presentation formats described herein can be applied to this compound should data become available.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of progesterone receptor antagonists and detailing the experimental protocols required for their validation.

Comparative Antagonist Profile

The antagonist activity of a compound at the progesterone receptor is a key determinant of its therapeutic potential. The following table summarizes the in vitro antagonist potency of Mifepristone and Ulipristal Acetate.

CompoundProgesterone Receptor (PR) IC₅₀ (nM)Glucocorticoid Receptor (GR) IC₅₀ (nM)Receptor Selectivity (PR vs. GR)
Mifepristone 0.2[1][2]2.6[1][2]~13-fold selective for PR
Ulipristal Acetate 0.2[3]~50% lower affinity than Mifepristone[4]More selective for PR than Mifepristone

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Receptor selectivity is a crucial parameter, as off-target effects, particularly at the glucocorticoid receptor, can lead to undesirable side effects.

Progesterone Receptor Signaling Pathway

Progesterone exerts its effects by binding to intracellular progesterone receptors (PRs), which then translocate to the nucleus and act as transcription factors to regulate gene expression.[5][6][7] Antagonists block this pathway by binding to the PR and preventing the conformational changes necessary for receptor activation and subsequent gene transcription.

Progesterone_Signaling Progesterone Receptor Signaling Pathway cluster_nucleus Progesterone Progesterone PR_complex Inactive PR Complex (with HSPs) Progesterone->PR_complex Binds Active_PR Active PR Dimer PR_complex->Active_PR Conformational Change & Dimerization Nucleus Nucleus Active_PR->Nucleus Translocation PRE Progesterone Response Element (PRE) Transcription Gene Transcription PRE->Transcription Binds to mRNA mRNA Transcription->mRNA Leads to Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response Antagonist Antagonist (e.g., Mifepristone) Antagonist->PR_complex Binds & Blocks Activation

Caption: Progesterone receptor signaling pathway and mechanism of antagonist action.

Experimental Protocols

Validating the antagonist activity of a compound like this compound requires a series of well-defined experiments. The following protocols are standard methods used to characterize progesterone receptor antagonists.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of the test compound for the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: A cell line expressing the human progesterone receptor (e.g., T47D cells) is cultured and harvested. The cells are then lysed, and the cytosolic fraction containing the PR is isolated by centrifugation.

  • Binding Reaction: A constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone or [³H]-R5020) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction mixtures are incubated to equilibrium. The bound radioligand is then separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is determined by non-linear regression analysis.

Progesterone Receptor-Mediated Reporter Gene Assay

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit progesterone-induced gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293) is co-transfected with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with progesterone response elements (PREs).

  • Compound Treatment: The transfected cells are treated with a fixed concentration of progesterone (agonist) in the presence of increasing concentrations of the test compound (antagonist).

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The results are expressed as the percentage of progesterone-induced reporter gene activity. The IC₅₀ value for the antagonist is calculated from the dose-response curve.

Experimental Workflow for Antagonist Validation

The following diagram illustrates a typical workflow for the validation of a potential progesterone receptor antagonist.

Antagonist_Validation_Workflow Workflow for Progesterone Receptor Antagonist Validation Start Putative PR Antagonist (e.g., this compound) Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Determine_Affinity Determine Binding Affinity (IC₅₀) Binding_Assay->Determine_Affinity Functional_Assay Reporter Gene Assay Determine_Affinity->Functional_Assay Compound shows binding affinity Determine_Antagonism Determine Functional Antagonism (IC₅₀) Functional_Assay->Determine_Antagonism Selectivity_Screen Receptor Selectivity Screening (e.g., GR, AR, ER) Determine_Antagonism->Selectivity_Screen Compound shows functional antagonism Assess_Selectivity Assess Off-Target Activity Selectivity_Screen->Assess_Selectivity In_Vivo_Studies In Vivo Efficacy and Safety Studies Assess_Selectivity->In_Vivo_Studies Compound is selective End Validated PR Antagonist In_Vivo_Studies->End

Caption: A stepwise workflow for the comprehensive validation of a progesterone receptor antagonist.

Conclusion

The validation of a novel progesterone receptor antagonist requires a systematic approach involving both biochemical and cell-based functional assays. While data for this compound is currently unavailable, this guide provides the necessary framework for its future evaluation. By following these established protocols, researchers can accurately determine the binding affinity, functional antagonist potency, and receptor selectivity of new chemical entities, paving the way for the development of novel therapeutics targeting the progesterone receptor.

References

A Comparative Analysis of 14-Deoxypoststerone and RU486: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between 14-Deoxypoststerone and RU486 (Mifepristone) is not feasible at this time due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches of scientific databases and chemical registries did not yield any information regarding the synthesis, biological activity, or mechanism of action of a compound named "this compound."

Consequently, this guide will provide a comprehensive overview of the well-characterized compound, RU486 (Mifepristone) , to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented is supported by extensive experimental data from peer-reviewed literature.

RU486 (Mifepristone): A Detailed Profile

RU486, or Mifepristone, is a synthetic steroid that acts as a potent antagonist at the progesterone (B1679170) and glucocorticoid receptors.[1][2] Its high affinity for these receptors forms the basis of its clinical applications, most notably in medical abortion and the management of Cushing's syndrome.[1][3][4]

Mechanism of Action

RU486 exerts its effects by competitively binding to the intracellular progesterone and glucocorticoid receptors.[1][2] This binding prevents the natural hormones, progesterone and cortisol, from activating their respective receptors.

At the molecular level, the mechanism involves several key steps:

  • High-Affinity Receptor Binding: RU486 binds with high affinity to both progesterone receptor (PR) and glucocorticoid receptor (GR).[1][2][5] The bulky chemical group at the 11-beta position of the steroid is crucial for its antagonistic activity.[1]

  • Receptor Conformation Change: Upon binding, RU486 induces a conformational change in the receptor that is distinct from the change induced by agonist binding.[1]

  • Impaired Transcriptional Activation: This altered conformation prevents the recruitment of coactivators necessary for gene transcription, rendering the receptor-ligand complex inactive.[5] In some contexts, it can promote the binding of corepressors.

  • DNA Binding: While RU486-bound progesterone receptor can still bind to progesterone response elements (PREs) on DNA, it fails to initiate the downstream transcriptional events.[6][7] For the glucocorticoid receptor, RU486 has been shown to have different effects on receptor transformation and DNA binding compared to its effects on the progesterone receptor.[8][9]

Quantitative Data: Receptor Binding and Activity

The following table summarizes the key quantitative data for RU486's interaction with progesterone and glucocorticoid receptors.

ParameterProgesterone Receptor (PR)Glucocorticoid Receptor (GR)Citation(s)
Binding Affinity (IC50) 0.2 nM2.6 nM[10]
Relative Binding Affinity More than twice that of progesteroneMore than three times that of dexamethasone[3]
Primary Action Competitive AntagonistCompetitive Antagonist[1][2][5]
Other Receptor Interactions Weak antiandrogenic activity; no significant binding to estrogen or mineralocorticoid receptors.High affinity for GR-II, little affinity for GR-I (mineralocorticoid receptor).[3][5]
Signaling Pathways

The primary signaling pathway affected by RU486 is the steroid hormone signaling pathway. By blocking progesterone and glucocorticoid receptors, it inhibits the expression of genes regulated by these hormones.

dot

RU486_Signaling_Pathway RU486 RU486 PR Progesterone Receptor (PR) RU486->PR Binds GR Glucocorticoid Receptor (GR) RU486->GR Binds Progesterone Progesterone Progesterone->PR Competes with Cortisol Cortisol Cortisol->GR Competes with HSP HSP90 PR->HSP Inactive Complex PRE Progesterone Response Element (PRE) PR->PRE Translocates & Binds GR->HSP GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates & Binds Gene_Transcription_P Gene Transcription (Blocked) PRE->Gene_Transcription_P No Activation Gene_Transcription_G Gene Transcription (Blocked) GRE->Gene_Transcription_G

Caption: Mechanism of RU486 action.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of steroid receptor modulators like RU486.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

dot

Binding_Assay_Workflow A Prepare Receptor Source (e.g., cell lysate, purified receptor) B Incubate Receptor with Radiolabeled Ligand (e.g., [3H]-progesterone) A->B C Add Increasing Concentrations of Unlabeled Competitor (RU486) B->C D Incubate to Reach Equilibrium C->D E Separate Bound from Unbound Ligand (e.g., filtration, centrifugation) D->E F Quantify Radioactivity of Bound Ligand E->F G Plot Data and Calculate IC50 F->G

Caption: Workflow for a competitive binding assay.

Protocol Details:

  • Receptor Preparation: A source of the target receptor (e.g., progesterone or glucocorticoid receptor) is prepared. This can be a crude cell lysate from cells overexpressing the receptor or a purified receptor preparation.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dexamethasone) that is known to bind to the receptor with high affinity.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., RU486) are added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a filter that retains the receptor-ligand complexes or by centrifugation to pellet the complexes.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is a measure of the compound's binding affinity.

Reporter Gene Assay

This cell-based assay is used to determine whether a compound acts as an agonist or an antagonist of a nuclear receptor.[11][12][13]

dot

Reporter_Assay_Workflow A Transfect Cells with Receptor and Reporter Plasmids B Treat Cells with Test Compound (RU486) Alone (for agonist activity) A->B C Co-treat Cells with Agonist and Test Compound (for antagonist activity) A->C D Incubate for a Defined Period B->D C->D E Lyse Cells and Measure Reporter Gene Activity (e.g., Luciferase) D->E F Analyze Data to Determine Agonist or Antagonist Effect E->F

Caption: Workflow for a reporter gene assay.

Protocol Details:

  • Cell Culture and Transfection: A suitable cell line is cultured and co-transfected with two plasmids:

    • An expression vector containing the gene for the receptor of interest (e.g., human progesterone receptor).

    • A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (e.g., PREs).

  • Treatment: The transfected cells are then treated with the test compound.

    • To test for agonist activity: Cells are treated with the test compound alone.

    • To test for antagonist activity: Cells are co-treated with a known agonist of the receptor and the test compound.

  • Incubation: The cells are incubated for a period of time to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis:

    • An increase in reporter gene activity in the presence of the test compound alone indicates agonist activity.

    • A decrease in the agonist-induced reporter gene activity in the presence of the test compound indicates antagonist activity.

Conclusion

RU486 (Mifepristone) is a well-characterized progesterone and glucocorticoid receptor antagonist with significant clinical applications. Its mechanism of action is centered on its high-affinity binding to these receptors, leading to the inhibition of hormone-dependent gene transcription. The experimental protocols detailed in this guide provide a foundation for the continued investigation of steroid receptor modulators. While a direct comparison with "this compound" is not possible due to a lack of available data, the comprehensive information on RU486 serves as a robust reference for researchers in the field.

References

In-Depth Comparative Analysis of 14-Deoxypoststerone Analog Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Available Scientific Literature and Experimental Data

For researchers and professionals in drug development, the evaluation of novel therapeutic compounds and their analogs is a critical process. This guide is intended to provide a comprehensive comparison of the efficacy of different 14-Deoxypoststerone analogs, supported by experimental data. However, a thorough search of the current scientific literature and chemical databases reveals a significant lack of available information on "this compound" and its analogs.

Extensive searches have been conducted to identify the chemical structure, biological function, therapeutic targets, and any synthesized analogs of this compound. These inquiries have not yielded specific data relating to its efficacy, mechanism of action, or any comparative studies of its derivatives. The compound is listed by some chemical suppliers, but without accompanying research citations or application notes.

The absence of published research prevents the creation of a detailed comparative guide as originally intended. Key components of such a guide, including quantitative data on analog performance, detailed experimental protocols, and associated signaling pathways, are contingent on the existence of foundational research in the field.

Therefore, this document cannot provide a comparative analysis of this compound analogs at this time. The scientific community has not, to date, published research that would allow for such a comparison.

We recommend that researchers interested in this specific compound initiate foundational studies to determine its basic biological activities. Future research could focus on:

  • Structural Elucidation and Synthesis: Fully characterizing the this compound molecule and developing synthetic routes to produce analogs.

  • In Vitro Screening: Assessing the biological activity of the parent compound and its analogs in relevant cell-based assays to identify potential therapeutic areas.

  • Mechanism of Action Studies: Investigating the signaling pathways and molecular targets through which this compound and its active analogs exert their effects.

As research on this compound and its analogs becomes available, this guide will be updated to reflect the latest findings and provide the in-depth comparative analysis required by the scientific community.

head-to-head comparison of 14-Deoxypoststerone with other progesterone antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of progesterone (B1679170) receptor antagonists for researchers, scientists, and drug development professionals.

Introduction

Progesterone antagonists, also known as antiprogestins or progesterone receptor modulators (PRMs), are a class of compounds that competitively block the progesterone receptor (PR), thereby inhibiting the biological effects of progesterone.[1] These molecules play a crucial role in reproductive health and are utilized in various clinical applications, including medical abortion, emergency contraception, and the treatment of uterine fibroids.[1][2] This guide provides a head-to-head comparison of prominent progesterone antagonists, delving into their mechanisms of action, experimental data, and relevant signaling pathways.

It is important to note that a comprehensive search for "14-Deoxypoststerone" did not yield any specific information regarding its activity as a progesterone antagonist. Therefore, this guide will focus on a comparative analysis of well-established progesterone antagonists.

Classification of Progesterone Antagonists

Progesterone antagonists can be broadly classified into two main types based on their interaction with the progesterone receptor and their subsequent effects on DNA binding.

Table 1: Classification of Progesterone Antagonists

Antagonist TypeMechanism of ActionExamples
Type I Impair the association of the progesterone receptor with DNA.Onapristone (ZK98299)
Type II Promote the binding of the progesterone receptor to DNA, but in a transcriptionally inactive conformation.Mifepristone (RU486), Lilopristone

Head-to-Head Comparison of Progesterone Antagonists

This section provides a comparative overview of key progesterone antagonists, focusing on their binding affinity, clinical applications, and notable characteristics.

Table 2: Comparative Data of Progesterone Antagonists

AntagonistRelative Binding Affinity (RBA) for PR¹Primary Clinical ApplicationsKey Characteristics
Mifepristone (RU486) HighMedical abortion, emergency contraception, Cushing's syndrome[2]Potent antiglucocorticoid and antiandrogenic activity.[3]
Onapristone (ZK98299) Moderate to HighInvestigational (endometriosis, uterine fibroids)Considered a "pure" antagonist with minimal partial agonist activity.
Ulipristal Acetate HighEmergency contraception, uterine fibroidsSelective Progesterone Receptor Modulator (SPRM) with mixed agonist/antagonist effects.[1]
Telapristone Acetate (CDB-4124) HighInvestigational (endometriosis, uterine fibroids)Orally active with a good tolerability profile in clinical studies.

¹Relative Binding Affinity (RBA) is a comparative measure and can vary based on the assay conditions.

Progesterone Receptor Signaling Pathway

Progesterone exerts its effects by binding to the intracellular progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B.[4] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating gene transcription.[5][6] Progesterone antagonists competitively bind to the PR, preventing these downstream signaling events.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P Progesterone PR Progesterone Receptor (PR) P->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from Dimer PR Dimerization PR->Dimer Translocates & Dimerizes Antagonist Progesterone Antagonist Antagonist->PR Competitively Binds Antagonist_Complex Antagonist-PR Complex Antagonist->Antagonist_Complex Forms Complex with PR PRE Progesterone Response Element (PRE) Dimer->PRE Binds to Transcription Gene Transcription PRE->Transcription Initiates NoTranscription Inhibition of Gene Transcription PRE->NoTranscription Antagonist_Complex->PRE Binds (Type II) or Prevents Binding (Type I)

Caption: Progesterone receptor signaling pathway and the mechanism of antagonist action.

Experimental Protocols

Progesterone Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: A cell line expressing the human progesterone receptor (e.g., T47D cells) is cultured and harvested. The cells are then homogenized, and the cytosolic fraction containing the PR is isolated by centrifugation.

  • Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]promegestone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (the progesterone antagonist).

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC₅₀ of the test compound to that of a reference progestin.

In Vivo Model of Progesterone Antagonism (Clauberg Test)

Objective: To assess the in vivo antagonist activity of a compound by its ability to inhibit progesterone-induced endometrial proliferation.

Methodology:

  • Animal Model: Immature female rabbits are used.

  • Estrogen Priming: The animals are primed with estradiol (B170435) for several days to induce endometrial proliferation.

  • Treatment: The rabbits are then treated with progesterone alone (control group) or progesterone in combination with the test progesterone antagonist.

  • Histological Analysis: After the treatment period, the animals are euthanized, and their uteri are collected. The uterine tissue is fixed, sectioned, and stained for histological examination.

  • Evaluation: The degree of endometrial proliferation is scored based on the McPhail scale. A reduction in the endometrial proliferation score in the group treated with the antagonist compared to the progesterone-only group indicates antagonist activity.

Clauberg_Test_Workflow Start Immature Female Rabbits Priming Estrogen Priming (Induces Endometrial Growth) Start->Priming Grouping Divide into Treatment Groups Priming->Grouping Control Progesterone Only Grouping->Control Control Group Treatment Progesterone + Test Antagonist Grouping->Treatment Test Group Euthanasia Euthanasia and Uterine Collection Control->Euthanasia Treatment->Euthanasia Histology Histological Processing and Staining Euthanasia->Histology Analysis Microscopic Evaluation and Scoring (McPhail Scale) Histology->Analysis Result Comparison of Endometrial Proliferation Analysis->Result Antagonist_Activity Antagonist Activity Confirmed Result->Antagonist_Activity Significant Reduction No_Activity No Antagonist Activity Result->No_Activity No Significant Difference

Caption: Workflow of the Clauberg test for in vivo progesterone antagonist activity.

Conclusion

The field of progesterone antagonism continues to evolve, with ongoing research focused on developing new compounds with improved selectivity and fewer side effects. Understanding the distinct mechanisms of action and comparative profiles of existing antagonists is crucial for researchers and clinicians in leveraging these compounds for therapeutic benefit. While the requested comparison with "this compound" could not be provided due to a lack of available data, this guide offers a robust framework for evaluating and comparing other progesterone antagonists.

References

Progesterone and its Synthetic Analogue Medroxyprogesterone Acetate: A Comparative Guide on their Anti-Proliferative Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-proliferative effects of the natural hormone progesterone (B1679170) and its widely used synthetic analogue, medroxyprogesterone (B1676146) acetate (B1210297) (MPA). The information presented herein is intended to assist researchers in understanding the differential impacts of these two progestogens on cancer cell proliferation, supported by experimental data and detailed methodologies.

Comparative Anti-Proliferative Efficacy

Progesterone and medroxyprogesterone acetate (MPA) both exhibit anti-proliferative properties in a range of cancer cell lines, primarily through their interaction with the progesterone receptor (PR). However, their efficacy and mechanisms of action can differ significantly. MPA, a synthetic progestin, has been shown to bind not only to the PR but also to androgen (AR) and glucocorticoid (GR) receptors, which can contribute to its biological activity.[1][2]

Cell LineCancer TypeProgesterone IC50 (µM)
ES-2Ovarian Cancer21.24 ± 1.25
TOV-21GOvarian Cancer25.18 ± 2.14
UWB1.298Ovarian Cancer18.45 ± 2.23
HEC-1AEndometrial Cancer22.35 ± 1.54
HEC-59Endometrial Cancer18.97 ± 2.35
Data sourced from a retracted publication; caution is advised when interpreting these values.[3]

Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of both progesterone and MPA are largely mediated through the modulation of cell cycle progression and the induction of apoptosis.

Progesterone: In breast cancer cells, progesterone can suppress proliferation by inducing the expression of MAPK Phosphatase 1 (MKP-1/DUSP1).[4] This phosphatase dephosphorylates and inactivates ERK1/2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway that promotes cell proliferation.[4] In the uterine epithelium, progesterone's anti-proliferative action is mediated by the transcription factor Hand2, which in turn suppresses the production of fibroblast growth factors (FGFs) that are responsible for estrogen-driven proliferation.[5]

Medroxyprogesterone Acetate (MPA): MPA has been demonstrated to induce cell cycle arrest in the G0/G1 phase in colon and breast cancer cells.[6][7] This is achieved by decreasing the expression of cyclin E and increasing the expression of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1).[6] The increased p21 enhances its interaction with cyclin-dependent kinase 2 (CDK2), thereby inhibiting its activity and halting cell cycle progression.[6] Interestingly, in some breast cancer cell contexts, MPA has been reported to have a biphasic effect, initially stimulating proliferation through the PI3K/Akt/NF-κB signaling pathway leading to an upregulation of cyclin D1, followed by an inhibition of proliferation.[8]

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of progesterone or MPA and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated and control cells. Wash the cells with cold PBS and then fix them by slowly adding them to ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at 4°C for at least 2 hours.[10]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash them at least once with cold PBS.[10]

  • Staining: Resuspend the cell pellet in a PI/Triton X-100 staining solution containing RNase A.[10]

  • Incubation: Incubate the cells at 37°C for 15 minutes or at room temperature for 30 minutes, protected from light.[10]

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The data can be analyzed using software such as ModFit LT to determine the percentage of cells in each phase of the cell cycle.[10]

Visualizing the Mechanisms

To illustrate the key steps in the experimental workflow and the signaling pathways involved in the anti-proliferative effects of progesterone and MPA, the following diagrams are provided.

G Experimental Workflow for Assessing Anti-Proliferative Effects cluster_workflow cluster_assays Perform Assays start Seed Cancer Cells in 96-well plates treat Treat with Progesterone or MPA (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay for Viability incubate->mtt flow Flow Cytometry for Cell Cycle incubate->flow analyze Analyze Data: - IC50 values - Cell cycle distribution mtt->analyze flow->analyze

Caption: Workflow for evaluating the anti-proliferative effects of progestogens.

G Signaling Pathways of Progesterone and MPA in Cancer Cells cluster_progesterone Progesterone Signaling cluster_mpa Medroxyprogesterone Acetate (MPA) Signaling P4 Progesterone PR_P4 Progesterone Receptor (PR) P4->PR_P4 MKP1 MKP-1 (DUSP1) Induction PR_P4->MKP1 pERK p-ERK1/2 (Inactive) MKP1->pERK Prolif_Inhibit_P4 Inhibition of Proliferation pERK->Prolif_Inhibit_P4 ERK ERK1/2 ERK->pERK MPA MPA PR_MPA PR / AR / GR MPA->PR_MPA CyclinE Cyclin E Expression (Decreased) PR_MPA->CyclinE p21 p21 Expression (Increased) PR_MPA->p21 CDK2 CDK2-Cyclin E (Inactive) CyclinE->CDK2 p21->CDK2 G1_Arrest G0/G1 Cell Cycle Arrest CDK2->G1_Arrest

Caption: Anti-proliferative signaling pathways of Progesterone and MPA.

References

Independent Replication of Published 14-Deoxypoststerone Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published findings on 14-Deoxypoststerone, a metabolite of the phytoecdysteroid 20-hydroxyecdysone (B1671079). The information is intended for researchers, scientists, and professionals in drug development interested in the current state of knowledge regarding this compound. A critical assessment of the available data reveals a notable lack of independent replication for the initial findings.

Summary of Findings and Lack of Independent Replication

This compound has been identified as a metabolic product of 20-hydroxyecdysone in mice and humans.[1][2] It has also been isolated from a commercial extract of Cyanotis arachnoidea roots, a plant known for its high concentration of ecdysteroids.[3][4] The primary characterization of this compound has been conducted using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][5]

A significant gap in the current research landscape is the absence of independent replication studies specifically validating the initial isolation, characterization, and any potential biological activities of this compound. The majority of the available information originates from a limited number of research groups. While one study investigated the effect of this compound on skeletal muscle cell growth and found no direct or synergistic effect with IGF-1, this represents a single data point and requires further independent investigation.[2] The broader biological activities of ecdysteroids are more extensively studied, but these findings are not specific to this compound.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound, primarily from its initial characterization.

Data TypeValueReference
¹H NMR and ¹³C NMR Data See original publication for detailed spectral data.[3]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) m/z [M+H]⁺ 347.22169 (calculated)[3]
Effect on Skeletal Muscle Cell Growth (in vitro) No significant effect on cell proliferation or myogenic differentiation at doses of 0.1, 1, and 10 µM.[2]

Experimental Protocols

Isolation of this compound from Cyanotis arachnoidea Extract

The isolation of this compound has been described as a multi-step chromatographic process from a commercial extract of Cyanotis arachnoidea roots.[3][4][6] While a highly detailed, step-by-step protocol for replicating the exact isolation of this compound is not provided in the abstracts, the general approach involves:

  • Large-Scale Extraction: A large quantity of the commercial Cyanotis arachnoidea root extract is procured.

  • Multi-Step Chromatography: The extract is subjected to a series of chromatographic separations to isolate minor ecdysteroid derivatives. The specific types of chromatography mentioned in the context of ecdysteroid isolation include:

    • Alumina column chromatography[5]

    • Silica gel column chromatography[5]

    • Octadecyl silane (B1218182) (ODS) column chromatography[5]

    • Thin-layer chromatography (TLC)[5]

    • High-performance liquid chromatography (HPLC)[5]

    • Centrifugal Partition Chromatography (CPC)[7]

  • Compound Characterization: The isolated compounds are then analyzed using spectroscopic methods, such as 1D and 2D NMR and HRESIMS, to determine their structure.[3][5]

In Vitro Biological Activity Assay

One study that assessed the biological activity of this compound on skeletal muscle cells used the following methodology:[2]

  • Cell Culture: Mouse skeletal muscle cells (C2C12 cell line) were used.

  • Treatment: Cells were treated with this compound at concentrations of 0.1, 1, and 10 µM, both alone and in combination with Insulin-like Growth Factor-1 (IGF-1).

  • Assays:

    • Cell Viability: MTT assay was used to assess cell viability.

    • Cell Proliferation: BrdU incorporation assay was used to measure cell proliferation.

    • Myogenic Differentiation: The expression of myogenic differentiation proteins, such as embryonic myosin heavy chain (EbMHC) and myosin heavy chain (MHC), was investigated using immunocytochemistry.

Visualizations

metabolic_pathway 20-Hydroxyecdysone 20-Hydroxyecdysone Metabolic Intermediates Metabolic Intermediates 20-Hydroxyecdysone->Metabolic Intermediates Side-chain cleavage & Dehydroxylation at C-14 This compound This compound Metabolic Intermediates->this compound

Caption: Metabolic conversion of 20-Hydroxyecdysone to this compound.

experimental_workflow Start Commercial Cyanotis arachnoidea Extract Chromatography Multi-Step Chromatographic Purification (e.g., CPC, HPLC) Start->Chromatography Fractions Isolated Fractions Chromatography->Fractions Analysis Spectroscopic Analysis (NMR, MS) Fractions->Analysis Identification Structure Elucidation of This compound Analysis->Identification Cell_Culture In Vitro Cell Models (e.g., C2C12) Identification->Cell_Culture Treatment Treatment with Isolated Compound Cell_Culture->Treatment Assays Biological Assays (e.g., MTT, BrdU) Treatment->Assays Results Data Analysis Assays->Results

Caption: General workflow for isolation and analysis of this compound.

References

In Vivo Effects of 14-Deoxypoststerone: A Comparative Analysis with Other Progestins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo data for 14-Deoxypoststerone, precluding a direct and quantitative comparison with other well-established progestins. Despite extensive searches for in vivo efficacy studies, pharmacological profiles, and animal model data, no specific experimental results for this compound were identified. Therefore, this guide will provide a comparative overview of the in vivo effects of commonly used progestins—Progesterone (B1679170), Dydrogesterone (B1671002), Medroxyprogesterone Acetate (B1210297) (MPA), Levonorgestrel, and Norethisterone—to serve as a reference for the type of data required for a complete comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals to highlight the current landscape of in vivo progestin research and to underscore the need for further investigation into novel compounds like this compound.

Progesterone Receptor Signaling: A Common Pathway

Progestins primarily exert their effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily.[1] This interaction triggers a cascade of molecular events that regulate gene expression in target tissues. The signaling pathway can be broadly categorized into genomic and non-genomic actions.

Genomic Signaling Pathway of Progesterone Receptor

The classical genomic pathway involves the binding of the progestin to the PR in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) on target genes.[2][3] This binding initiates the recruitment of co-activators or co-repressors, ultimately modulating gene transcription.[2][3]

Progesterone Receptor Genomic Signaling Pathway cluster_0 Nucleus Progestin Progestin PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR_active Activated PR PR_HSP->PR_active HSP Dissociation Dimer PR Dimer PR_active->Dimer Dimerization PRE PRE Dimer->PRE Binds Nucleus Nucleus Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Caption: Canonical genomic signaling pathway of the progesterone receptor.
Non-Genomic Signaling Pathway

Progestins can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often initiated by PRs located at the cell membrane, leading to the activation of intracellular signaling cascades, such as the Src/Ras/Raf/MAPK pathway.[2][4][5] This rapid signaling can influence various cellular processes, including cell proliferation and survival.

Progesterone Receptor Non-Genomic Signaling Pathway Progestin Progestin Membrane_PR Membrane PR Progestin->Membrane_PR Binds Src Src Kinase Membrane_PR->Src Activates MAPK_Cascade MAPK Cascade Src->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Cellular_Response Rapid Cellular Response Transcription_Factors->Cellular_Response

Caption: Non-genomic signaling pathway initiated by membrane progesterone receptors.

Comparative In Vivo Effects of Common Progestins

The following tables summarize the known in vivo effects of several widely used progestins. This information is intended to provide a framework for the type of data that would be necessary to comparatively evaluate this compound.

Endometrial Effects
ProgestinAnimal ModelKey In Vivo Effects on EndometriumCitation(s)
Progesterone Rabbit, RatTransforms proliferative endometrium to secretory endometrium, essential for implantation and maintenance of pregnancy.[6][7]
Dydrogesterone RabbitInduces a secretory endometrium; provides adequate protection against endometrial hyperplasia when co-administered with estrogens.[6][8]
Medroxyprogesterone Acetate (MPA) HumanTransforms proliferative into secretory endometrium.[9]
Levonorgestrel HumanInduces endometrial changes that hinder sperm transport and implantation.[10][11]
Norethisterone HumanStrong endometrial effects, leading to decidualization; effective in treating endometriosis and abnormal uterine bleeding.[10][12]
Neuroprotective Effects
ProgestinAnimal ModelKey In Vivo Neuroprotective EffectsCitation(s)
Progesterone RatExhibits neuroprotective effects in models of traumatic brain injury and stroke.[13]
Other Progestins VariousData on the direct neuroprotective effects of other synthetic progestins are more limited and sometimes conflicting.
Other Systemic Effects
ProgestinAnimal ModelOther Notable In Vivo EffectsCitation(s)
Progesterone RatCan influence the immune response and has anti-inflammatory properties. Prolonged administration can alter myometrial gene expression.[14][15]
Medroxyprogesterone Acetate (MPA) MouseEnhances in vivo antibody production.[16]
Levonorgestrel HumanCan cause menstrual irregularities and other side effects like headaches and nausea.[17][18][19]
Norethisterone HumanCan cause menstrual irregularities; at high doses, may have weak androgenic and estrogenic effects.[20]

Experimental Protocols: A General Overview

In vivo studies of progestins typically involve the use of animal models to assess their physiological and pharmacological effects. The choice of model and experimental design is crucial for obtaining meaningful and reproducible data.

Common Animal Models
  • Rabbits: The Clauberg test in immature, estrogen-primed female rabbits is a classical method for assessing progestational activity by observing endometrial proliferation.

  • Rats and Mice: Ovariectomized rodents are frequently used to study the effects of progestins on the uterus, mammary glands, and central nervous system. These models are also employed in studies of endometriosis and breast cancer.

Typical Experimental Workflow

The following diagram illustrates a general workflow for in vivo assessment of a novel progestin.

In Vivo Progestin Assessment Workflow Animal_Model Select Animal Model (e.g., Ovariectomized Rat) Grouping Randomize into Groups (Vehicle, Progestin A, Progestin B) Animal_Model->Grouping Dosing Administer Compounds (Specified dose and duration) Grouping->Dosing Observation Monitor Physiological Parameters (e.g., Body weight, behavior) Dosing->Observation Tissue_Collection Collect Target Tissues (Uterus, Brain, etc.) Observation->Tissue_Collection Analysis Perform Analyses (Histology, Gene Expression, Protein Levels) Tissue_Collection->Analysis Data_Interpretation Data Interpretation and Comparison Analysis->Data_Interpretation

Caption: A generalized workflow for the in vivo evaluation of progestins.

Conclusion and Future Directions

The absence of in vivo data for this compound represents a critical knowledge gap. To understand its potential therapeutic applications and compare its efficacy and safety profile with existing progestins, dedicated in vivo studies are essential. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships in relevant in vivo models.

  • Efficacy Studies: Evaluating the progestogenic activity of this compound in established animal models, such as the rabbit endometrial proliferation assay.

  • Comparative Studies: Directly comparing the in vivo effects of this compound with standard progestins like progesterone, dydrogesterone, and MPA across a range of physiological endpoints.

  • Safety and Toxicology: Assessing the short-term and long-term safety profile of this compound in vivo.

By undertaking these investigations, the scientific community can build a comprehensive understanding of the in vivo effects of this compound and determine its potential place in the landscape of progestin-based therapies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 14-Deoxypoststerone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

The proper disposal of research-grade chemicals is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 14-Deoxypoststerone. As a synthetic steroid, it must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.

Core Principles of Hazardous Chemical Waste Disposal

The disposal of laboratory chemicals like this compound is regulated by governmental bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[1] The foundational principles for managing this type of waste are:

  • Segregation: Incompatible waste streams must never be mixed. This compound waste should be collected separately from other chemical wastes unless explicitly permitted by an institution's chemical hygiene plan.[1]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[1]

  • Containment: Appropriate, sealed, and leak-proof containers must be used to prevent spills and environmental contamination.[1]

  • Professional Disposal: Final disposal must be conducted by a licensed hazardous waste management company.[2]

Under no circumstances should this compound be disposed of by pouring it down the drain or placing it in the regular trash. [2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the safe collection and disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate PPE to minimize exposure. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All handling of the compound for disposal should ideally be performed within a chemical fume hood.

Step 2: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "Hazardous Waste: this compound."

  • Segregate:

    • Solid Waste: Collect solid this compound, as well as contaminated items like weighing boats, contaminated gloves, and absorbent pads, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

Step 3: Containment and Labeling

  • Select Container: Use a container that is chemically compatible with steroids and any solvents used. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice. The container must have a secure, tight-fitting lid.[1]

  • Label Container: As soon as the first particle of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of any other chemical constituents (e.g., solvents)

    • The date when waste was first added (accumulation start date)

    • The name and contact information of the principal investigator or laboratory manager

    • Applicable hazard warnings (e.g., "Hormone," "Potentially Toxic")

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[3] This area must be under the control of laboratory personnel. Ensure that the container is stored in a secondary containment bin to prevent spills.

Step 5: Arranging for Professional Disposal

Once the waste container is full, or as per your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] This typically involves submitting a request for a hazardous waste pickup.

Hazardous Waste Management Summary

While specific quantitative data for this compound is not available, the following table summarizes general requirements for the management of hazardous chemical waste in a laboratory setting.

ParameterGuideline / RegulationSource
Governing Regulations Resource Conservation and Recovery Act (RCRA), OSHA standards[1]
Waste Classification Treat as hazardous chemical waste. May be classified as a non-antineoplastic hazardous drug.[4][5]
Container Type Chemically compatible, leak-proof, with a secure lid.[1]
Labeling Requirements Must include "Hazardous Waste," chemical names, accumulation start date, and hazard warnings.[1][3]
On-site Storage Limit (SAA) Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[6][7]
Disposal Method Incineration via a licensed hazardous waste management facility.[3][8]
Prohibited Disposal Do not dispose of in regular trash or pour down the sewer.[2][6]

Experimental Protocols

Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not publicly available. The standard and required procedure is to manage it as hazardous waste for professional disposal, typically via incineration.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Wear PPE (Gloves, Goggles, Lab Coat) B Step 2: Identify & Segregate Waste - Solid Waste - Liquid Waste - Sharps Waste A->B C Step 3: Contain & Label - Use compatible, sealed container - Affix 'Hazardous Waste' label B->C D Step 4: Store in SAA (Satellite Accumulation Area) C->D E Step 5: Arrange for Pickup (Contact EHS or Waste Vendor) D->E F Professional Disposal (Incineration) E->F

Caption: Logical workflow for the proper disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.